Anlotinib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZEXLVHXZPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058156-90-3 | |
| Record name | Anlotinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anlotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Catequentinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anlotinib's Modulation of VEGFR, FGFR, and PDGFR Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity by primarily targeting key signaling pathways involved in tumor angiogenesis and proliferation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its modulation of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to support further research and development in oncology.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the activity of several receptor tyrosine kinases (RTKs).[3] By binding to the ATP-binding pocket of these receptors, this compound blocks the phosphorylation and activation of downstream signaling molecules, thereby interfering with crucial cellular processes that promote tumor growth, invasion, and metastasis.[4][5] The primary targets of this compound include VEGFR1, VEGFR2, VEGFR3, FGFR1-4, and PDGFRα/β.[3][6] This multi-targeted approach allows this compound to simultaneously disrupt multiple pathways essential for tumor progression, potentially overcoming resistance mechanisms associated with single-target therapies.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against its primary kinase targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity and selectivity of this compound for these receptors.
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR1 | 26.9 | [7] |
| VEGFR2 | <1, 0.2 | [4][7][8][9] |
| VEGFR3 | 0.7 | [7] |
| FGFR1 | 11.7 | [7] |
| PDGFRβ | 115 | [7] |
| c-Kit | 14.8 | [7] |
Modulation of Signaling Pathways
This compound's inhibition of VEGFR, FGFR, and PDGFR disrupts critical signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis. This compound potently inhibits VEGFR2 and VEGFR3, leading to the suppression of downstream signaling.[7][9] This inhibition prevents the proliferation and migration of endothelial cells, ultimately leading to a reduction in tumor vascularization.[4][5]
References
- 1. The efficacy of this compound as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study - Zhao - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lnskaxh.com [lnskaxh.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (hydrochloride) [shop.labclinics.com]
- 8. This compound for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib: A Preclinical In-Vitro and In-Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity in a variety of preclinical models.[1][2][3] Developed as a potent inhibitor of key signaling pathways involved in tumor angiogenesis and proliferation, this compound primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit.[1][4][5] This technical guide provides a comprehensive overview of the preclinical in-vitro and in-vivo evidence for this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.
In-Vitro Evidence
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against a panel of receptor tyrosine kinases crucial for tumor angiogenesis and growth. Notably, it shows high selectivity for VEGFR2, with an IC50 value of less than 1 nmol/L.[6][7] The inhibitory concentrations for key targets are summarized in the table below.
| Target Kinase | IC50 (nmol/L) | Reference(s) |
| VEGFR2 | <1 (0.2) | [2][6] |
| VEGFR3 | 0.7 | [2] |
| PDGFRβ | 115.0 | |
| FGFR1 | - | [1][7] |
| c-Kit | 14.8 |
Data presented as IC50 values from in vitro kinase assays. "-" indicates data not consistently reported with specific quantitative values in the reviewed literature.
Effects on Endothelial Cells
This compound potently inhibits the key processes of angiogenesis by directly targeting endothelial cells. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit VEGF-stimulated proliferation, migration, and the formation of capillary-like tube structures in vitro.[6][7]
| Assay | Cell Line | Effect of this compound | Quantitative Data | Reference(s) |
| Cell Proliferation | HUVEC | Inhibition of VEGF-stimulated proliferation | IC50: 0.2 nmol/L | |
| Cell Migration | HUVEC | Inhibition of VEGF-induced migration | IC50: 0.1 nmol/L | |
| Tube Formation | HUVEC | Inhibition of tube formation on Matrigel | Significant inhibition observed | [6][7] |
Effects on Cancer Cell Lines
This compound has demonstrated anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. The IC50 values for cell proliferation inhibition are generally in the micromolar range, suggesting that its primary anti-tumor effect in vivo is likely due to its potent anti-angiogenic activity.[7] However, direct effects on tumor cells, including cell cycle arrest and induction of apoptosis, have also been observed.
| Cancer Type | Cell Line(s) | Effect | IC50 (µM) | Reference(s) |
| Non-Small Cell Lung Cancer | PC-9, HCC827 | Inhibition of proliferation, induction of apoptosis | 7.39 - 15.73 | |
| Ovarian Cancer | SKOV-3 | Inhibition of proliferation, G2/M arrest, apoptosis | - | |
| Colorectal Cancer | CT26 | Inhibition of proliferation, migration, invasion; G2/M arrest, apoptosis | - | [7] |
| Breast Cancer | MCF-7 | Inhibition of proliferation, migration, invasion; induction of apoptosis | - | |
| Hypopharyngeal Carcinoma | FaDu | Inhibition of proliferation and migration, G2/M arrest, apoptosis | - | |
| Acute Lymphoblastic Leukemia | Nalm6, SupB15 | Inhibition of proliferation, G2/M arrest, apoptosis | - |
Note: Specific IC50 values for all cell lines are not consistently reported across all studies.
In-Vivo Evidence
This compound has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models in mice. Oral administration of this compound leads to dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[8]
Antitumor Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | This compound Dose (mg/kg/day, oral) | Tumor Growth Inhibition (%) | Reference(s) |
| Colon Cancer | SW620 | 3 | 83 | [8] |
| Ovarian Cancer | SK-OV-3 | 3 | 97 (with some tumor regression) | [8] |
| Renal Cancer | Caki-1 | 3 | 80 | [8] |
| Glioblastoma | U-87MG | 3 | 55 | [8] |
| Non-Small Cell Lung Cancer | Calu-3 | 3 | 91 (with some tumor regression) | [8] |
| Soft Tissue Sarcoma | Patient-Derived Xenograft (PDX) | 3 | Significant inhibition | [5] |
| Neuroblastoma | Syngeneic model | 6 | Significant inhibition and prolonged survival | [9] |
Anti-Angiogenic Effects In-Vivo
A key mechanism of this compound's in-vivo efficacy is the inhibition of tumor angiogenesis. This is evidenced by a significant reduction in microvessel density (MVD) within the tumor tissue, as measured by the endothelial cell marker CD31. In the SW620 colon cancer xenograft model, this compound at 3 mg/kg inhibited microvessel density by 91.2%.[8]
Signaling Pathways and Experimental Workflows
Core Signaling Pathways Inhibited by this compound
This compound exerts its anti-tumor effects by simultaneously blocking several key signaling pathways initiated by the binding of growth factors to their respective receptor tyrosine kinases. The primary pathways affected are the VEGFR, PDGFR, and FGFR signaling cascades, which converge on downstream effectors like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: this compound's multi-target inhibition of key signaling pathways.
Representative Experimental Workflow: From In-Vitro to In-Vivo
The preclinical evaluation of this compound typically follows a structured workflow, starting with in-vitro characterization and progressing to in-vivo efficacy studies.
Caption: A typical preclinical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
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Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
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Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
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Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Transwell Migration Assay
Principle: This assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) in serum-free medium.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber of a 24-well plate.
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Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.1% crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope. The inhibition of migration is quantified relative to the vehicle control.
HUVEC Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound and a pro-angiogenic factor (e.g., VEGF).
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In-Vivo Tumor Xenograft Study
Principle: This study evaluates the anti-tumor efficacy of a compound in an animal model bearing human-derived tumors.
Protocol:
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 1.5-6 mg/kg) or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development as a potent anti-cancer agent. Its multi-targeted inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation translates to significant anti-tumor activity in both in-vitro and in-vivo models. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-kinase inhibitors.
References
- 1. This compound as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Anlotinib Hydrochloride: A Technical Overview of its Discovery and Chemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Anlotinib hydrochloride, a novel multi-target tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, particularly for the treatment of advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma. Developed collaboratively by Advenchen Laboratories and Jiangsu Chia-Tai Tianqing Pharmaceutical Group, this compound's potent anti-tumor activity stems from its ability to simultaneously inhibit key signaling pathways involved in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the discovery process, from preclinical validation to its mechanism of action, and details a representative chemical synthesis of this compound hydrochloride. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a practical resource for the scientific community.
Discovery and Development
This compound was identified through a focused drug discovery program aimed at developing a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. The development was a joint effort between Advenchen Laboratories and Jiangsu Chia-Tai Tianqing Pharmaceutical, with the latter bringing the drug to market in China, where it was first approved.[1][2]
Mechanism of Action
This compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1, VEGFR2/KDR, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFRα, PDGFRβ), and the stem cell factor receptor (c-Kit).[3] By targeting these RTKs, this compound effectively blocks downstream signaling cascades that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3] The dual action of inhibiting both angiogenesis and tumor growth contributes to its broad-spectrum anti-cancer activity.[3]
Preclinical Characterization
The efficacy of this compound was established through a series of rigorous preclinical studies, including in vitro kinase assays, cell-based proliferation and migration assays, and in vivo tumor xenograft models.
This compound demonstrated potent and selective inhibition of several key tyrosine kinases. The half-maximal inhibitory concentrations (IC50) against a panel of kinases are presented in Table 1. Notably, this compound shows high potency against VEGFR2, a critical mediator of angiogenesis.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR1 | 26.9 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.7 |
| PDGFRβ | 115.0 |
| c-Kit | 14.8 |
| FGFR1 | 11.7 |
| c-Met | >2,000 |
| c-Src | >2,000 |
| HER2 | >2,000 |
| EGFR | >2,000 |
| Data sourced from Cayman Chemical product information and preclinical studies.[4] |
This compound has been shown to inhibit the proliferation of a wide range of human cancer cell lines. For instance, in human umbilical vein endothelial cells (HUVECs), this compound potently inhibits VEGF-stimulated proliferation.[5] Furthermore, it has been demonstrated to suppress the proliferation of various cancer cell lines, including those from colorectal, renal, lung, breast, and other cancers, with IC50 values typically in the low micromolar range.[4] Beyond inhibiting proliferation, this compound also impedes cancer cell migration and invasion, key processes in metastasis.[6]
The anti-tumor effects of this compound have been validated in multiple tumor xenograft models. In a human colon cancer SW620 xenograft model in mice, oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.[5] Similar compelling anti-tumor activity has been observed in xenograft models of lung cancer and other malignancies.[7][8]
Chemical Synthesis of this compound Hydrochloride
The chemical synthesis of this compound hydrochloride involves a multi-step process. A representative synthetic route, as described in patent literature, is outlined below. This route utilizes commercially available starting materials and employs standard organic chemistry transformations.
A plausible synthetic pathway begins with the coupling of a protected quinoline derivative with a substituted indole moiety, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient.
A detailed, step-by-step experimental protocol based on patent literature is provided in Section 4.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound. By inhibiting VEGFR, FGFR, and PDGFR, this compound blocks the downstream activation of pro-survival and pro-proliferative pathways such as the RAS/MAPK and PI3K/Akt pathways.
References
- 1. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound combined with SOX regimen (S1 (tegafur, gimeracil and oteracil porassium capsules) + oxaliplatin) in treating stage IV gastric cancer: study protocol for a single-armed and single-centred clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. caymanchem.com [caymanchem.com]
- 5. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 8. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anlotinib's Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum antitumor activity across a range of solid tumors.[1][2] Its primary mechanism involves the potent inhibition of receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3, Fibroblast Growth Factor Receptor (FGFR) 1-4, and Platelet-Derived Growth Factor Receptor (PDGFR) α/β, as well as c-Kit.[3][4] Beyond its direct anti-angiogenic and anti-proliferative effects on tumor cells, emerging evidence reveals that this compound profoundly modulates the complex tumor microenvironment (TME). This guide provides a detailed technical overview of this compound's multifaceted effects on the primary components of the TME: tumor vasculature, immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM).
Remodeling the Vasculature: Anti-Angiogenesis and Vessel Normalization
This compound's most well-characterized effect is its potent inhibition of angiogenesis. By blocking key signaling pathways mediated by VEGFR, PDGFR, and FGFR, this compound disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6]
Mechanism of Anti-Angiogenic Action
This compound competitively binds to the ATP-binding pocket of multiple receptor tyrosine kinases, inhibiting their phosphorylation and subsequent downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.[6][7] This blockade prevents the proliferation and migration of endothelial cells, crucial steps in neovascularization.[8] Studies have shown that this compound's inhibitory effect on angiogenesis is superior to other TKIs like sunitinib and sorafenib.[5][9]
Signaling Pathway Visualization
Quantitative Data on Anti-Angiogenic Activity
| Parameter | Target/Model | Result | Reference |
| IC₅₀ | VEGFR2 | 0.2 nmol/L | [10] |
| IC₅₀ | VEGFR3 | 0.7 nmol/L | [10] |
| IC₅₀ | PDGFRβ | 115.0 nmol/L | [10] |
| IC₅₀ | c-Kit | 14.8 nmol/L | [10] |
| Microvessel Density Inhibition | A549 Xenograft (3 mg/kg) | 91.2% reduction vs. control | [10] |
| Microvessel Density Inhibition | A549 Xenograft (Sunitinib 50 mg/kg) | 63.6% reduction vs. control | [10] |
Experimental Protocol: Microvessel Density (MVD) Immunohistochemistry
-
Tissue Preparation: Tumor xenograft tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1).
-
Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Quantification: Hot-spot areas of high vascularity are identified at low magnification. MVD is then quantified by counting the number of CD31-positive vessels in several high-power fields (e.g., 200x). Results are expressed as the average number of vessels per field.[10]
Modulating the Tumor Immune Microenvironment
This compound reshapes the TME from an immunosuppressive to an immune-supportive state, enhancing the efficacy of immunotherapies like PD-1/PD-L1 blockade.[3][11][12] This is achieved by normalizing tumor vasculature and directly affecting various immune cell populations.
Reversal of Immunosuppression
-
Tumor-Associated Macrophages (TAMs): this compound promotes the polarization of TAMs from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.[3][13]
-
Myeloid-Derived Suppressor Cells (MDSCs): While some studies show comparable MDSC levels, others suggest a reduction in their suppressive function.[3][14]
-
Regulatory T cells (Tregs): this compound can reduce the infiltration of immunosuppressive FoxP3+ Tregs into the tumor.[15]
Enhancement of Anti-Tumor Immunity
-
Vessel Normalization: By pruning abnormal tumor vessels, this compound alleviates hypoxia and improves vessel perfusion.[11][16] This facilitates the infiltration of effector immune cells into the tumor core.
-
Effector Cells: this compound treatment leads to a significant increase in the proportion and density of tumor-infiltrating CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[3][11][16]
-
PD-L1 Downregulation: this compound has been shown to downregulate the expression of PD-L1 on vascular endothelial cells, which may reduce an "immunosuppressive barrier" and further promote T-cell infiltration.[15]
TME Modulation Visualization
Quantitative Data on Immune Cell Modulation
| Cell Population (Murine LLC Model) | Treatment Group | % of Parent Gate (Mean) | Reference |
| M1-like TAMs (CD11c+CD86+) | Control | ~5% | [3] |
| This compound | ~15-20% | [3] | |
| M2-like TAMs (CD206+) | Control | ~30% | [3] |
| This compound | ~10% | [3] | |
| NK Cells | Control | ~1% | [16] |
| This compound + anti-PD-1 | ~2.5% | [16] | |
| CD8+ T Cells | Control | ~1% | [16] |
| This compound + anti-PD-1 | ~2% | [16] |
Experimental Protocol: Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining (Surface Markers): The cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies against surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4, CD8, NK1.1 for NK cells, CD11b for myeloid cells, F4/80 for macrophages). A viability dye is included to exclude dead cells.
-
Fixation and Permeabilization (Intracellular Markers): For intracellular targets like transcription factors (e.g., FoxP3 for Tregs) or cytokines, cells are fixed and permeabilized after surface staining.
-
Intracellular Staining: Cells are incubated with antibodies against intracellular targets.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light from each cell.
-
Data Analysis: Using specialized software, cells are "gated" sequentially based on their marker expression to identify and quantify the specific populations of interest (e.g., gating on live CD45+ cells, then CD3+ cells, then CD8+ cells to find cytotoxic T lymphocytes).[11][17]
Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix
This compound also targets the stromal components of the TME, particularly CAFs and the ECM, which are known to contribute to tumor progression and drug resistance.
Inhibition of Cancer-Associated Fibroblasts (CAFs)
CAFs are a heterogeneous population of activated fibroblasts that promote tumor growth, invasion, and immunosuppression. This compound has been shown to inhibit the pro-cancer effects of CAFs.[18][19] It can suppress the activation of CAFs and inhibit their secretion of pro-tumorigenic cytokines like Interleukin-6 (IL-6) and IL-8.[18][19] Furthermore, this compound can induce apoptosis in CAFs, at least in part by inhibiting the AKT signaling pathway.[20][21]
Remodeling of the Extracellular Matrix (ECM)
The dense and stiff ECM of tumors can act as a physical barrier to drug delivery and immune cell infiltration. This compound can regulate the expression of key ECM components.[22] Through RNA sequencing and proteomic analyses, it has been discovered that this compound administration significantly reduces the expression of genes associated with the ECM, including collagen I and TGF-β1.[22] This leads to a reduction in ECM stiffness, which may improve the penetration of other therapeutic agents and immune cells into the tumor.[22][23]
Workflow Visualization: Assessing this compound's Effect on ECM
Quantitative Data on CAF and ECM Modulation
| Parameter | Model | Result | Reference |
| Cytokine Secretion | Cervical Cancer CAFs | This compound suppressed the release of IL-6 and IL-8. | [18][19] |
| Gene Expression | A549 Lung Cancer Cells | This compound significantly reduced mRNA levels of 13 ECM-associated genes, including Collagen I and TGF-β1. | [22] |
| Cell Apoptosis | Lung Adenocarcinoma CAFs | This compound promoted CAF apoptosis by inhibiting the AKT pathway. | [20] |
Experimental Protocol: Western Blot for Protein Expression
-
Protein Extraction: CAF or tumor cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are denatured and loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., α-SMA for CAF activation, Collagen I for ECM, p-AKT/AKT for signaling). This is typically done overnight at 4°C. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added.
-
Detection: A chemiluminescent substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager. The intensity of the resulting bands corresponds to the amount of target protein.[21]
Conclusion
This compound's therapeutic efficacy extends far beyond direct tumor cell inhibition. It acts as a powerful modulator of the tumor microenvironment, exerting a multi-pronged attack by inhibiting angiogenesis, promoting vascular normalization, reversing immunosuppression, and remodeling the stromal landscape.[11][19][22] These actions create a more favorable environment for immune-mediated tumor destruction and enhance the activity of other anticancer agents, particularly immune checkpoint inhibitors.[24][25] Understanding these detailed mechanisms is critical for designing rational combination therapies and optimizing the clinical application of this compound for a broader range of cancer patients.
References
- 1. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Oral Squamous Cell Carcinoma Growth and Metastasis by Targeting the RAS Protein to Inhibit the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lnskaxh.com [lnskaxh.com]
- 6. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces a T Cell–Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Enhances the Antitumor Activity of High-Dose Irradiation Combined with Anti-PD-L1 by Potentiating the Tumor Immune Microenvironment in Murine Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effective low-dose this compound induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces a T Cell-Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits cervical cancer cell proliferation and invasion by suppressing cytokine secretion in activated cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibits cervical cancer cell proliferation and invasion by suppressing cytokine secretion in activated cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound may enhance the efficacy of anti-PD1 therapy by inhibiting the AKT pathway and promoting the apoptosis of CAFs in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Increasing the tumour targeting of antitumour drugs through this compound-mediated modulation of the extracellular matrix and the RhoA/ROCK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Combination of this compound with immunotherapy enhanced both anti-angiogenesis and immune response in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib's Molecular Targets Beyond Angiogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant clinical activity against a variety of solid tumors. While its anti-angiogenic effects, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), are well-documented, a growing body of evidence reveals a broader spectrum of molecular targets that contribute to its potent anti-tumor efficacy. This technical guide provides a comprehensive overview of the non-angiogenic molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms.
Core Molecular Targets and In Vitro Efficacy
This compound's therapeutic potential extends beyond its anti-angiogenic properties by directly targeting several key kinases implicated in tumor proliferation, survival, and resistance. The in vitro inhibitory activity of this compound against a panel of kinases is summarized below.
| Target Kinase | IC50 (nmol/L) | Cell Line/Assay Conditions | Reference |
| Primary Angiogenic Targets | |||
| VEGFR2 | 0.2 | Kinase Assay | [1][2] |
| VEGFR3 | 0.7 | Kinase Assay | [1] |
| VEGFR1 | 26.9 | Kinase Assay | [1] |
| Non-Angiogenic Targets | |||
| c-Kit | 14.8 | Kinase Assay | [1] |
| PDGFRβ | 115.0 | Kinase Assay | [1] |
| FGFR1 | Inhibition at 1 µM | Western Blot (p-FGFR1) | [3] |
| FGFR2 | 25 | AN3Ca cells | [2] |
| RET | - | - | [4] |
| Aurora-B | - | - | [5] |
| c-FMS | - | - | [5] |
| DDR1 | - | - | [5] |
| MET | Inhibition | Western Blot (p-MET) | [6][7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by interfering with multiple signaling cascades that are critical for cancer cell growth, survival, and metastasis.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Dysregulation of the FGF/FGFR signaling pathway is a known driver of tumorigenesis and resistance to anti-cancer therapies.[8][9] this compound has been shown to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) by targeting FGFR1.[8][9]
Caption: this compound inhibits the FGFR1 signaling pathway.
MET Signaling Pathway
The MET proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, migration, and invasion. This compound has been demonstrated to suppress the phosphorylation of MET, thereby inhibiting downstream signaling.[6][7] This inhibition is particularly relevant in cancers like osteosarcoma and colorectal carcinoma where MET is often dysregulated.[10]
Caption: this compound inhibits the c-MET signaling pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to perturb this pathway by downregulating the phosphorylation of key components like PI3K, AKT, and mTOR, leading to anti-leukemic activities and inhibition of proliferation in various cancers.[1][11]
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
MEK/ERK (MAPK) Pathway
The MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been found to suppress this pathway, particularly in the context of KRAS-mutated lung cancer, by downregulating the expression and phosphorylation of MEK and ERK.[9][12]
Caption: this compound inhibits the MEK/ERK pathway.
Experimental Protocols
This section outlines the key experimental methodologies employed in the cited research to investigate the molecular targets and mechanisms of this compound.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
General Protocol:
-
Assay Principle: Kinase activity is typically measured using methods like ELISA-based assays or radiometric assays that quantify the phosphorylation of a substrate.
-
Reagents: Recombinant kinases, specific substrates, ATP, and a detection system (e.g., phospho-specific antibodies, radiolabeled ATP).
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and ATP is prepared in a multi-well plate.
-
This compound is added at various concentrations.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
-
-
Specifics from Literature: A universal kinase activity kit has been used to assess the inhibitory effect of this compound on VEGFR2, PDGFRβ, and FGFR1.[13]
Western Blot Analysis
Objective: To detect the expression and phosphorylation status of specific proteins in signaling pathways following this compound treatment.
General Protocol:
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.
-
Procedure:
-
Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. Cells are then lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-MET, total MET, p-AKT, total AKT) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Antibodies Used in Cited Studies:
-
MET Signaling: c-MET (Cell Signaling Technology, 1:1000), p-MET (Cell Signaling Technology, 1:1000).[6]
-
PI3K/AKT/mTOR Pathway: p-PI3K, p-AKT, AKT, mTOR, p-mTOR (all from Cell Signaling Technology).[1]
-
MEK/ERK Pathway: ERK, p-ERK, MEK, p-MEK.[12]
-
Src/AKT Pathway: AKT (ab179463, Abcam, 1:1000), pAKT (ab38449, Abcam, 1:2000), Src (2109S, CST, 1:1000), pSrc (2105S, CST, 1:1000).[8]
-
Caption: General workflow for Western Blot analysis.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
General Protocol:
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5000 cells/well).
-
Drug Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: CCK-8 solution (10 µL) is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells.
-
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
General Protocol:
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored.
-
Procedure:
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c-nu mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 3 mg/kg daily).
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
-
Patient-Derived Xenografts (PDX): In some studies, fresh tumor tissues from patients are directly implanted into mice to better recapitulate the heterogeneity of human tumors.[14]
Conclusion
This compound's anti-cancer activity is not limited to its well-established role in inhibiting angiogenesis. Its ability to target a range of other critical kinases and signaling pathways, including FGFR, MET, PI3K/AKT/mTOR, and MEK/ERK, underscores its broad-spectrum efficacy. This multi-targeted approach provides a strong rationale for its use in various malignancies and offers potential strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex mechanisms of this compound and to identify novel therapeutic applications.
References
- 1. This compound exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits c-MET and ITGA2 in the treatment of anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antitumor Effects of this compound Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lnskaxh.com [lnskaxh.com]
- 14. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Anlotinib: A Technical Guide for Cancer Cell Line-Based Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity across a range of malignancies.[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] This guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer cell lines, detailing its molecular targets, cellular effects, and the experimental protocols to assess its activity.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a variety of cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Osteosarcoma | ||||
| U2OS | Osteosarcoma | 32.07 | 48h | [2] |
| U2OSR2 (resistant) | Osteosarcoma | 32.41 | 48h | [2] |
| KHOS | Osteosarcoma | 27.17 | 48h | [2] |
| KHOSR2 (resistant) | Osteosarcoma | 30.64 | 48h | [2] |
| HOS | Osteosarcoma | 0.2892 | Not Specified | [3] |
| U2OS | Osteosarcoma | 0.05004 | Not Specified | [3] |
| SaOS-2 | Osteosarcoma | 0.9022 | Not Specified | [3] |
| Colorectal Cancer | ||||
| CT26 | Colorectal Carcinoma | 16.16 | 24h | [4] |
| 11.73 | 48h | [4] | ||
| 2.89 | 72h | [4] | ||
| HCT-15/5-FU (resistant) | Colon Cancer | 55.03 | 24h | [5] |
| 8.83 | 48h | [5] | ||
| HCT-8/5-FU (resistant) | Colon Cancer | 53.69 | 24h | [5] |
| 17.39 | 48h | [5] | ||
| HT-29 | Colorectal Carcinoma | <5-50 (range) | 24-48h | [6] |
| LoVo | Colorectal Carcinoma | <5-50 (range) | 24-48h | [6] |
| HCT116 | Colorectal Carcinoma | >5-50 (range) | 24-48h | [6] |
| HCT116/L | Colorectal Carcinoma | >5-50 (range) | 24-48h | [6] |
| Ovarian Cancer | ||||
| SKOV-3 | Ovarian Cancer | ~1.5 - 5 | 24h | [7] |
| ~1 - 2.5 | 48h | [7] | ||
| <1 - 2.5 | 72h | [7] | ||
| A2780 CIS (resistant) | Ovarian Cancer | ~4 | Not Specified | [8] |
| Non-Small Cell Lung Cancer | ||||
| A549/DDP (resistant) | NSCLC | Not specified | Not specified | [9] |
| H1299/DDP (resistant) | NSCLC | Not specified | Not specified | [9] |
| Breast Cancer | ||||
| MCF-7 | Breast Cancer | Not specified (effective at 2, 4, 6 µM) | 24h | [10] |
| Hypopharyngeal Carcinoma | ||||
| Fadu | Hypopharyngeal Carcinoma | Not specified (effective at 5, 10 µmoL/L) | 48h | [11] |
| Other | ||||
| HUVEC (VEGF-stimulated) | Endothelial Cells | 0.0002 | Not Specified | [12] |
| HUVEC (FBS-stimulated) | Endothelial Cells | 2.0 | Not Specified | [12] |
| Various Tumor Cell Lines | Multiple | 3.0 - 12.5 | Not Specified | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of pharmacodynamic studies with this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the determination of cell viability and IC50 values of this compound using a tetrazolium salt-based colorimetric assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.25 to 32 µmol/L) and a vehicle control (DMSO) for 24, 48, and 72 hours.[4]
-
Reagent Incubation: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[4][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol describes the quantification of this compound-induced apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 5 and 10 µmoL/L) for 48 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Drug Treatment: Wash the cells with PBS to remove debris and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 or 48 hours).[11]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial width.
Cell Invasion Assay (Transwell Assay with Matrigel)
This protocol measures the ability of cells to invade through an extracellular matrix.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11]
-
Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells in serum-free media containing this compound into the upper chamber.[11]
-
Chemoattractant: Add media containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[11]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.[11]
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like Giemsa or crystal violet.[11] Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key signaling proteins following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow for determining cell viability and IC50 values using MTT or CCK-8 assays.
Caption: Workflow for quantifying apoptosis using flow cytometry with Annexin V and PI staining.
Conclusion
This technical guide provides a foundational understanding of the pharmacodynamics of this compound in cancer cell lines. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in oncology and drug development. The multi-targeted nature of this compound, primarily through the inhibition of key angiogenic and proliferative pathways, underscores its potential as a potent anti-cancer agent. The methodologies outlined herein will aid in the standardized assessment of this compound and other TKIs in a preclinical setting.
References
- 1. This compound: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reverses Multidrug Resistance (MDR) in Osteosarcoma by Inhibiting P-Glycoprotein (PGP1) Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib's Role in Blocking ERK and AKT Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity. Its mechanism of action involves the simultaneous inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the stem cell factor receptor (c-Kit).[1][2] This upstream blockade effectively disrupts key downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3] This technical guide provides an in-depth analysis of this compound's inhibitory effects on the ERK and AKT signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Mechanism of Action: Dual Blockade of Pro-Survival Pathways
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their autophosphorylation and subsequent activation.[4] This action directly impacts the following critical signaling axes:
-
VEGFR Inhibition: By targeting VEGFR-1, -2, and -3, this compound potently inhibits angiogenesis, the formation of new blood vessels essential for tumor growth and nutrient supply.[4][5] Downstream signaling from VEGFR, including the activation of the PI3K/AKT and MAPK/ERK pathways, is consequently suppressed.[1]
-
PDGFR Inhibition: this compound's blockade of PDGFR-α and -β disrupts signaling related to tumor growth, angiogenesis, and metastasis.[2][3]
-
FGFR Inhibition: Targeting FGFR1-3 allows this compound to interfere with pathways that promote cell proliferation, survival, and resistance to therapy.[1][4]
The concurrent inhibition of these RTKs leads to a significant reduction in the phosphorylation levels of key downstream effector proteins, ERK and AKT.[6][7] The inactivation of the ERK pathway leads to decreased cell proliferation and survival.[8][9] Similarly, the inhibition of the AKT pathway, a central regulator of cell survival and metabolism, promotes apoptosis.[9][10] This dual blockade of two major oncogenic signaling pathways underscores the potent and broad-spectrum anti-tumor activity of this compound.
Quantitative Data
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nmol/L, mean ± SD) |
| VEGFR1 | 26.9 |
| VEGFR2 | 0.2 ± 0.1 |
| VEGFR3 | 0.7 |
| c-Kit | 14.8 |
| PDGFRβ | 115.0 |
Data sourced from preclinical studies.[11]
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Treatment Duration |
| CT26 | Colorectal Cancer | 16.16 | 24 hours |
| CT26 | Colorectal Cancer | 11.73 | 48 hours |
| CT26 | Colorectal Cancer | 2.89 | 72 hours |
| Nalm6 (Ph-) | B-cell Acute Lymphoblastic Leukemia | 3.224 ± 0.875 | 24 hours |
| SupB15 (Ph+) | B-cell Acute Lymphoblastic Leukemia | 3.803 ± 0.409 | 24 hours |
| Nalm6 (Ph-) | B-cell Acute Lymphoblastic Leukemia | 2.468 ± 0.378 | 48 hours |
| SupB15 (Ph+) | B-cell Acute Lymphoblastic Leukemia | 2.459 ± 0.443 | 48 hours |
| TE-1 | Esophageal Cancer | 9.454 | 24 hours |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 124.85 | 24 hours |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 21.226 | 48 hours |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 13.03 | 72 hours |
| HSC-3 | Oral Squamous Cell Carcinoma | 11.7307 | 24 hours |
| HSC-3 | Oral Squamous Cell Carcinoma | 6.6207 | 48 hours |
| HSC-3 | Oral Squamous Cell Carcinoma | 1.001 | 72 hours |
Data compiled from multiple in vitro studies.[3][12][13][14][15]
Table 3: Inhibition of Receptor Phosphorylation by this compound
| Receptor | Stimulating Ligand | This compound Concentration | Inhibition Rate (p-Receptor/Total Receptor) |
| VEGFR2 | VEGF | 1 µM | 56.37% |
| PDGFRβ | PDGF-BB | 1 µM | 41.1% |
| FGFR1 | FGF-2 | 1 µM | 45.0% |
Results from a study on the anti-angiogenic effects of this compound.[16]
Experimental Protocols
The following is a detailed methodology for a key experiment used to demonstrate this compound's effect on ERK and AKT signaling: Western Blot Analysis.
Western Blot Analysis for Phosphorylated and Total ERK and AKT
This protocol outlines the steps to measure the levels of phosphorylated (active) and total ERK and AKT in cancer cells following treatment with this compound.
3.1.1. Materials
-
Cancer cell line of interest (e.g., CT26, HUVEC)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT
-
Rabbit anti-AKT
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) detection kit
-
Imaging system for chemiluminescence detection
3.1.2. Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For experiments investigating ligand-stimulated phosphorylation, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours). If applicable, stimulate with the appropriate ligand (e.g., VEGF, PDGF-BB, FGF-2) for a short period (e.g., 10-30 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total protein):
-
To detect the total protein levels, the membrane can be stripped of the bound antibodies. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[17]
-
Wash the membrane extensively with TBST.
-
Repeat the blocking step.
-
Incubate the membrane with the primary antibody for the total protein (e.g., anti-ERK1/2 or anti-AKT).
-
Repeat the secondary antibody incubation and detection steps.
-
Finally, probe for a loading control like β-actin to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Visualizing the Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
This compound's Inhibition of the ERK and AKT Signaling Pathways
This compound inhibits VEGFR, PDGFR, and FGFR, blocking downstream ERK and AKT pathways.
Experimental Workflow for Western Blot Analysis
Workflow for analyzing protein phosphorylation via Western blot.
Conclusion
This compound's potent anti-tumor activity is fundamentally linked to its ability to simultaneously inhibit multiple RTKs, leading to a robust and dual blockade of the critical ERK and AKT signaling pathways. This multifaceted mechanism of action, supported by compelling preclinical quantitative data, positions this compound as a significant therapeutic agent in oncology. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and validate the molecular effects of this compound and other TKIs. The continued exploration of these pathways will be crucial for optimizing cancer therapies and overcoming mechanisms of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces hepatocellular carcinoma apoptosis and inhibits proliferation via Erk and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits growth of human esophageal cancer TE-1 cells by negative regulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Suppresses Oral Squamous Cell Carcinoma Growth and Metastasis by Targeting the RAS Protein to Inhibit the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lnskaxh.com [lnskaxh.com]
- 17. benchchem.com [benchchem.com]
Anlotinib's Anti-Proliferative Effects: A Foundational Research Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Anlotinib, a novel oral multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated significant anti-proliferative effects across a spectrum of cancers. This guide provides a comprehensive overview of the foundational research elucidating the core mechanisms of this compound's action, with a focus on its impact on cell proliferation, relevant signaling pathways, and detailed experimental methodologies.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-proliferative effects by primarily targeting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[1][2] Its principal targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3][4] By inhibiting these receptors, this compound effectively blocks downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which are pivotal for cell proliferation, survival, and cell cycle progression.[5][6]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
Methodological & Application
Anlotinib Dosage for In Vivo Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by targeting multiple signaling pathways involved in tumor angiogenesis and proliferation.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor-α (PDGFR-α), Fibroblast Growth Factor Receptors (FGFR1-3), and c-Kit.[1][2][4][5] By inhibiting these receptor tyrosine kinases, this compound effectively suppresses downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and PLCγ/PKC pathways, leading to the inhibition of tumor growth, angiogenesis, and metastasis.[4][5][6] These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in preclinical mouse xenograft models.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various mouse xenograft models as reported in the literature.
Table 1: this compound Monotherapy Dosages in Mouse Xenograft Models
| Tumor Type | Cell Line/Model | Mouse Strain | This compound Dosage | Administration Route & Schedule | Key Findings |
| Colorectal Cancer | SW620 | Nude | 3 mg/kg | Oral, daily | 83% tumor growth inhibition, comparable to 50 mg/kg sunitinib.[7] |
| Colorectal Cancer | CT26 | BALB/c | 0.75, 1.5, 3 mg/kg | Intragastric, daily for 2 weeks | Dose-dependent tumor volume reduction; 3 mg/kg group showed significant inhibition.[8] |
| Breast Cancer | EO771 | C57BL/6 | 1, 2, 4, 8 mg/kg | Oral gavage, daily for 9 days | 2, 4, and 8 mg/kg dosages showed similar, significant tumor growth inhibition.[9] |
| Lung Adenocarcinoma | A549EGFP | Nude | 3 mg/kg | Oral, daily for 21 days | Substantial inhibition of primary tumor growth.[10] |
| Lung Cancer | PC-9-derived LCSCs | Nude | 10, 20 mg/kg | Intraperitoneal, daily for 4 weeks | Significant inhibition of tumor growth.[11] |
| Various Cancers | U-87MG, Caki-1, Calu-3, SK-OV-3 | Nude | 1.5, 3, 6 mg/kg | Oral, daily | Dose-dependent tumor growth inhibition across all models.[7] |
| B-cell Acute Lymphoblastic Leukemia | PDX model | NSG | Not specified | Oral administration | Significantly abrogated leukemia burden and prolonged survival.[12] |
Table 2: this compound Combination Therapy Dosages in Mouse Xenograft Models
| Tumor Type | Cell Line/Model | Combination Agent | This compound Dosage | Administration Route & Schedule | Key Findings |
| Soft Tissue Sarcoma | PDX model | Epirubicin (2.5 mg/kg, i.p., weekly) | 1.5, 3.0 mg/kg | Oral gavage, daily for 5 weeks | High-dose this compound with epirubicin showed the most pronounced tumor inhibition.[13] |
| Small-Cell Lung Cancer | H446 | 5-Fluorouracil (100 mg/kg, i.p., weekly) | 1.5 mg/kg | Intragastric, daily for 14 days | Combination therapy suppressed tumor growth more effectively than monotherapy.[14] |
| Non-Small Cell Lung Cancer | H23 CDX | Sotorasib (60 mg/kg, daily) | 2 mg/kg | Intragastric, daily | Potent tumor suppression in a primary resistant xenograft model.[3] |
| Non-Small Cell Lung Cancer | H2122SR CDX | Sotorasib (100 mg/kg, daily) | 2 mg/kg | Intragastric, daily | Potent tumor suppression in an acquired resistant xenograft model.[3] |
| Breast Cancer | EO771 | Anti-PD-1 (5 mg/kg, every three days) | 2 mg/kg | Oral gavage, daily for 1 week | Combination induced tumor vascular normalization.[9] |
Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor xenograft model, a widely used method to assess the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest (e.g., A549, SW620, H446)
-
Female athymic nude mice or other appropriate immunocompromised strain (5-6 weeks old)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers
-
This compound hydrochloride
-
Vehicle control (e.g., sterile saline, ddH₂O)
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or serum-free medium at a concentration of approximately 1 x 10⁷ cells/mL.[3]
-
Tumor Cell Inoculation: Subcutaneously inject 100-200 μL of the cell suspension into the right flank of each mouse.[3][8]
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor dimensions (length and width) every 3-4 days using digital calipers. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[3]
-
Randomization and Treatment Initiation: Once the tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-12 mice per group).[8][13]
-
Drug Administration:
-
Prepare this compound solution in the appropriate vehicle (e.g., ddH₂O).[13]
-
Administer this compound to the treatment groups via oral gavage or intragastric administration at the desired dosage (e.g., 1.5, 3, or 6 mg/kg) daily.[7][8][13]
-
Administer the vehicle to the control group following the same schedule.
-
-
Data Collection and Endpoint:
Patient-Derived Xenograft (PDX) Model
PDX models are valuable for assessing drug efficacy in a system that more closely recapitulates the heterogeneity of human tumors.
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from a patient's surgical resection.
-
Implantation: Surgically implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-scid IL2Rγnull).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they can be passaged to subsequent generations of mice for cohort expansion.
-
Treatment: Once tumors in the experimental cohort reach the desired size (e.g., 150-200 mm³), randomize the mice and initiate treatment with this compound as described in the subcutaneous xenograft protocol.[13]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, thereby blocking key downstream signaling pathways.
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 3. This compound enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective low-dose this compound induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 11. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Antitumor Effects of this compound Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anlotinib Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anlotinib is an oral, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in various cancer types.[1][2][3] It primarily targets receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[1][2][4][5][6] this compound also shows potent inhibitory activity against c-Kit.[1][2][4][6] These application notes provide a comprehensive guide for the preclinical administration of this compound in animal models, covering protocol details, data presentation, and visualization of key pathways.
I. Quantitative Data Summary
The following tables summarize common dosage regimens for this compound in various preclinical models. Dosages can vary significantly based on the animal model, cancer type, and experimental endpoint.
Table 1: this compound Dosage in Mouse Xenograft and Syngeneic Models
| Cancer Type | Animal Model | This compound Dosage (mg/kg/day) | Administration Route | Study Duration | Reference |
| Soft Tissue Sarcoma | PDX Mouse | 1.5 - 3.0 | Oral Gavage | 5 weeks | [7] |
| Breast Cancer | Orthotopic Mouse (EO771) | 3.0 - 6.0 | Oral Gavage | Variable | [8] |
| Lung Cancer (LCSCs) | Nude Mouse Xenograft | 10 - 20 | Intraperitoneal | 4 weeks | [9] |
| Colon Cancer | Nude Mouse Xenograft | 0.75, 1.5, 3.0 | Oral Gavage | Single dose PK | [10] |
| Neuroblastoma | Syngeneic Mouse | 3, 6, 12 | Oral Gavage | 21 days | [11] |
| Intrahepatic Cholangiocarcinoma | PDX Mouse | 3.0 | Oral Gavage | 3 weeks | [12] |
| Colon Cancer | Nude Mouse Xenograft | 1.5 - 6.0 | Oral Gavage | Variable | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Animal Species | Oral Bioavailability | Terminal Half-life (t½) | Apparent Volume of Distribution (Vd) | Plasma Protein Binding | Reference |
| Rat | 28% - 58% | 5.1 ± 1.6 h | 27.6 ± 3.1 L/kg | 97% | [3][10][14][15][16] |
| Dog | 41% - 77% | 22.8 ± 11.0 h | 6.6 ± 2.5 L/kg | 96% | [3][10][14][15][16] |
II. Experimental Protocols
A. Protocol for this compound Preparation and Administration (Oral Gavage)
This protocol describes the preparation and administration of this compound for oral gavage, the most common route in preclinical studies.[7][8][10]
Materials:
-
This compound dihydrochloride powder
-
Vehicle (e.g., sterile double-distilled water (ddH₂O), physiological saline)[7][10]
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed for the study group.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound dihydrochloride powder.
-
Prepare the vehicle: Measure the required volume of the chosen vehicle (e.g., ddH₂O).
-
Suspend this compound: Add the weighed this compound powder to the vehicle in a conical tube. This compound is typically suspended, not fully dissolved.[7]
-
Mix thoroughly: Vortex the suspension vigorously to ensure a homogenous mixture before each administration. For example, a 0.3 mg/mL solution can be prepared for a 3.0 mg/kg dose assuming a 10 mL/kg administration volume.[7]
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Measure the desired volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
-
Frequency: Administration is typically performed once daily.[7][8]
B. Protocol for Tumor Growth Inhibition Study in Xenograft Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Female nude mice (e.g., Balb/cA-nude, 5-6 weeks old)[13]
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take-rate)
-
Syringes and needles for cell injection
-
Calipers for tumor measurement
-
This compound suspension (prepared as in Protocol A)
-
Vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or medium, with or without Matrigel, at the desired concentration (e.g., 1 x 10⁶ cells per injection).[9]
-
Tumor Inoculation: Subcutaneously inoculate the cell suspension into the flank of each mouse.[9][13]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measurements when tumors are palpable.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7][12]
-
Treatment Administration:
-
Treatment Group(s): Administer this compound orally once daily at the desired dose(s).[13]
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[13]
-
Monitor animal body weight and general health throughout the study as an indicator of toxicity.
-
-
Study Endpoint: Continue treatment for the planned duration (e.g., 3-5 weeks). At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers like CD31, Ki-67).[7]
III. Visualizations
A. This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases.[2][4] This diagram illustrates its primary targets and downstream signaling pathways.
Caption: this compound inhibits key RTKs and downstream pathways.
B. Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and disposition of this compound, an oral tyrosine kinase inhibitor, in experimental animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Pharmacokinetics and disposition of this compound, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Anlotinib In Vitro Cell-Based Assay Methodologies
Introduction
Anlotinib is an orally administered, multi-target tyrosine kinase inhibitor (TKI) that targets a variety of receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and the stem cell factor receptor (c-Kit).[2][3] By inhibiting these key signaling pathways, this compound effectively suppresses tumor cell proliferation, migration, and angiogenesis.[4] These application notes provide detailed protocols for common in vitro cell-based assays used to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by blocking the phosphorylation of key receptor tyrosine kinases (RTKs) on the cell surface. This inhibition disrupts major downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.[4] By targeting VEGFR, PDGFR, and FGFR simultaneously, this compound potently inhibits angiogenesis, the formation of new blood vessels essential for tumor growth and nutrient supply.[1][5]
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound on cancer cells.
A. CCK-8/MTT Assay
-
Principle : This colorimetric assay measures cell viability based on the metabolic activity of cells. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol :
-
Cell Seeding : Seed cells (e.g., MCF-7, Fadu, NCI-H1975) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C.[5][6]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) and a vehicle control (DMSO).[6][7][8]
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[5][6]
-
Reagent Addition : Add 10-20 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Measurement : If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.[5] Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[5][6]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
B. Colony Formation Assay
-
Principle : This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It measures the long-term effect of a compound on cell proliferation and survival.
-
Protocol :
-
Cell Seeding : Seed a low number of cells (e.g., 1x10³ cells/well) into 6-well or 24-well plates.[6][7]
-
Treatment : After overnight attachment, treat the cells with various concentrations of this compound for 24 hours.[6]
-
Culture : Replace the drug-containing medium with fresh complete medium and culture for an additional 1-2 weeks, allowing colonies to form.[6]
-
Staining : Wash the colonies with PBS, fix with methanol (or 4% paraformaldehyde), and stain with 0.1-0.5% crystal violet solution.[6]
-
Quantification : Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as clusters of >50 cells) manually or using imaging software.[6]
-
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells, which are key processes in metastasis.
A. Wound Healing (Scratch) Assay
-
Principle : This assay measures collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored over time.
-
Protocol :
-
Monolayer Formation : Seed cells into 6-well plates and grow until they form a confluent monolayer.[6]
-
Scratch Creation : Create a uniform scratch or "wound" through the monolayer using a sterile 100 µL or 200 µL pipette tip.[6]
-
Treatment : Wash with PBS to remove detached cells and replace the medium with serum-free or low-serum medium containing various concentrations of this compound.[6]
-
Imaging : Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).[6][7]
-
Analysis : Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
B. Transwell Invasion Assay
-
Principle : This assay quantifies the ability of cells to migrate through a porous membrane (for migration) or a membrane coated with an extracellular matrix (ECM) gel like Matrigel (for invasion).
-
Protocol :
-
Chamber Preparation : For invasion assays, coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel.
-
Cell Seeding : Resuspend cells (e.g., 1x10⁵ cells) in serum-free medium containing this compound and add them to the upper chamber of the Transwell insert.[6]
-
Chemoattractant : Add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to the lower chamber.[6]
-
Cell Removal : Remove non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification : Fix the cells that have migrated to the bottom surface of the membrane with methanol and stain with 0.1% crystal violet.[6] Count the number of stained cells in several random fields under a microscope.[6]
-
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for assessing the anti-angiogenic potential of compounds like this compound.
-
Principle : This assay models the late stage of angiogenesis, where endothelial cells differentiate to form capillary-like structures (tubes) when cultured on an ECM gel.
-
Protocol :
-
Plate Coating : Thaw an ECM gel (e.g., Matrigel) on ice. Add 50-80 µL of the cold Matrigel to each well of a pre-chilled 96-well plate.[9]
-
Gel Polymerization : Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[9]
-
Cell Seeding : Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in medium containing desired concentrations of this compound and a pro-angiogenic factor like VEGF (e.g., 20 ng/mL), if required.[5][9]
-
Incubation : Seed the HUVECs (1-2 x 10⁴ cells/well) onto the surface of the polymerized gel.[9][10] Incubate for 4-18 hours at 37°C.[9][10]
-
Imaging and Analysis : Observe and photograph the formation of capillary-like tube networks using a microscope. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ).[10]
-
Summary of Quantitative Data
The following table summarizes the reported efficacy of this compound in various in vitro assays.
| Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |
| Cell Proliferation | PC-9 & HCC827 (Lung Cancer) | IC₅₀ | 7.39 - 8.06 µM | [11] |
| Cell Proliferation | PC-9 & HCC827 derived LCSCs | IC₅₀ | 13.19 - 15.73 µM | [11] |
| Cell Proliferation | TE-1 (Esophageal Squamous Carcinoma) | IC₅₀ | 9.454 µM (at 24h) | [12] |
| Cell Proliferation | HCT-8/5-FU & HCT-15/5-FU (Colon) | IC₅₀ | 8.83 - 55.03 µM | [12] |
| Cell Migration | HUVEC (Endothelial Cells) | IC₅₀ | 0.1 nmol/L | [9] |
| Cell Proliferation | Various Tumor Cell Lines | Effective Concentration | Micromolar (µM) range | [9] |
| Cell Viability | MCF-7 (Breast Cancer) | Effective Concentration | 2, 4, 6 µM | [6] |
| Cell Proliferation | Fadu (Hypopharyngeal Cancer) | Effective Concentration | 5, 10 µM | [7][13] |
| Cell Invasion | NCI-H1975 (Lung Cancer) | Effective Concentration | 2 µg/mL | [8] |
References
- 1. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lnskaxh.com [lnskaxh.com]
- 6. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Anlotinib-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit.[1][2] It has shown efficacy in the treatment of various solid tumors. However, as with other targeted therapies, acquired resistance is a significant clinical challenge.[3] The development of this compound-resistant cancer cell lines is a critical in vitro tool for elucidating the molecular mechanisms of drug resistance and for the discovery and evaluation of new therapeutic strategies to overcome it.
These application notes provide a detailed, step-by-step protocol for establishing and characterizing this compound-resistant cancer cell lines. The protocol is based on established methodologies for inducing drug resistance in vitro and incorporates specific data related to this compound to guide researchers in this process.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the sensitivity of a cell line to a drug. The following table summarizes reported IC50 values for this compound in various cancer cell lines, which can serve as a reference for selecting a starting cell line and for validating the establishment of resistance.
| Cell Line | Cancer Type | Parental/Resistant Status | This compound IC50 (µM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | Parental | Not specified | [1] |
| This compound-resistant NCI-H1975 | Non-Small Cell Lung Cancer | Resistant | Not specified | [1] |
| PC9 | Non-Small Cell Lung Cancer | Parental (Gefitinib-sensitive) | 2.53 | [4] |
| PC9/GR | Non-Small Cell Lung Cancer | Gefitinib-Resistant | 2.51 | [4] |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin-Resistant | Varies | [5] |
| H1299/DDP | Non-Small Cell Lung Cancer | Cisplatin-Resistant | Varies | [5] |
| MCF-7 | Breast Cancer | Parental | Not specified (effective at 2-6 µM) | [6] |
| HCT-8/5-FU | Colorectal Cancer | 5-FU-Resistant | Not specified | [7] |
| A2780 CIS | Ovarian Cancer | Cisplatin-Resistant | Varies (effective at 1-10 µM) | [8] |
Experimental Protocols
This section details the protocols for establishing and characterizing an this compound-resistant cancer cell line.
Initial Determination of this compound IC50 in the Parental Cell Line
Objective: To determine the baseline sensitivity of the chosen cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CCK-8 or MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM). Include a vehicle control (DMSO-containing medium at the highest concentration used).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Incubate for 48-72 hours.
-
Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[6][9] Measure the absorbance at 450 nm using a microplate reader.[6][9]
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Establishment of this compound-Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound through continuous exposure and dose escalation.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Protocol:
-
Initial Exposure: Begin by culturing the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC50 value determined in section 2.1.
-
Monitoring and Passaging: Monitor the cells for growth and morphology. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate (typically after 2-3 passages at a given concentration), gradually increase the this compound concentration. A 1.5 to 2-fold increase is recommended.
-
Iterative Process: Repeat steps 2 and 3, progressively increasing the drug concentration. The entire process can take several months.
-
Cryopreservation: At each stage of increased resistance (i.e., when cells are stably growing at a new, higher concentration), cryopreserve aliquots of the cells. This creates a valuable resource for future experiments and serves as a backup.
Verification and Characterization of Resistance
Objective: To confirm the resistant phenotype and investigate the underlying mechanisms.
Protocol:
-
IC50 Re-determination: Determine the IC50 of this compound in the established resistant cell line and compare it to the parental cell line. A significant increase (e.g., >5-fold) in the IC50 value confirms resistance.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. This will ascertain if the resistant phenotype is stable or transient.
-
Proliferation and Colony Formation Assays: Compare the proliferation rate and colony-forming ability of parental and resistant cells in the presence of this compound.[6][10]
-
Apoptosis Assay: Assess the level of apoptosis induced by this compound in both parental and resistant cells using methods such as Annexin V/PI staining and flow cytometry.[1]
-
Migration and Invasion Assays: Evaluate the effect of this compound on the migratory and invasive potential of parental and resistant cells using wound healing and transwell assays.[7]
-
Molecular Analysis: Investigate the molecular mechanisms of resistance by examining the expression and activation of key proteins in signaling pathways known to be associated with this compound resistance (see section 3). Techniques such as Western blotting, qRT-PCR, and transcriptome profiling can be employed.[1][5]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Establishing this compound-Resistant Cell Lines.
Key Signaling Pathways in this compound Resistance
References
- 1. Transcriptome profiling analysis reveals that CXCL2 is involved in this compound resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent use of this compound overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Overcomes Multiple Drug Resistant Colorectal Cancer Cells via Inactivating PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Exerts Inhibitory Effects against Cisplatin-Resistant Ovarian Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anlotinib Combination Therapy with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib is an oral multi-target tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), fibroblast growth factor receptors (FGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[1][2][3] By inhibiting these signaling pathways, this compound effectively suppresses tumor angiogenesis and proliferation.[2][3] Immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment by reactivating the host's anti-tumor immune response.[4] The combination of this compound with immunotherapy is a promising strategy, as the anti-angiogenic effects of this compound can modulate the tumor microenvironment (TME) to be more favorable for an effective anti-tumor immune response.[5][6]
Rationale for Combination Therapy
The synergistic effect of combining this compound with immunotherapy stems from the intricate relationship between angiogenesis and the immune response within the TME. Tumors often create an immunosuppressive microenvironment characterized by hypoxia and an abundance of regulatory immune cells. This compound can help to normalize the tumor vasculature, which alleviates hypoxia and enhances the infiltration of cytotoxic T lymphocytes into the tumor.[5][6] Furthermore, this compound has been shown to reprogram the TME from an immunosuppressive to an immune-supportive state by increasing the presence of active natural killer (NK) cells and antigen-presenting cells.[6] This modulation of the TME by this compound can augment the efficacy of ICIs, leading to a more robust and durable anti-tumor response.[4][5]
Key Preclinical and Clinical Findings
Preclinical studies in syngeneic mouse models have demonstrated that this compound, in combination with PD-1 inhibitors, leads to enhanced tumor regression and prolonged survival compared to either monotherapy.[5] This combination therapy has been shown to increase the infiltration of CD4+ and CD8+ T cells while reducing the population of immunosuppressive cells within the tumor.[5]
Clinically, the combination of this compound and ICIs has shown promising efficacy and a manageable safety profile in various solid tumors, particularly in non-small cell lung cancer (NSCLC).[1][7][8] Several studies have reported improved objective response rates (ORR), disease control rates (DCR), progression-free survival (PFS), and overall survival (OS) with the combination therapy compared to monotherapy.[1][7][8]
Data Presentation
Table 1: Efficacy of this compound and PD-1 Inhibitor Combination Therapy in Advanced NSCLC (Previously Treated with Immunotherapy)
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 23.9% | 14.3–35.9% | [1] |
| Disease Control Rate (DCR) | 85.1% | 74.3–92.6% | [1] |
| Median Progression-Free Survival (PFS) | 6.1 months | 2.37–9.83 months | [1] |
| Median Overall Survival (OS) | 16.5 months | 10.73–22.27 months | [1] |
Table 2: Efficacy of this compound and Anti-PD-1 Antibody Combination in Advanced Refractory Solid Tumors
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 23.1% | - | [4] |
| Disease Control Rate (DCR) | 80.8% | - | [4] |
| Median Progression-Free Survival (PFS) | 4.77 months | 4.10-5.44 months | [4] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) of this compound and PD-1 Inhibitor Combination Therapy
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Fatigue | 19.23% | - | [4] |
| Decreased Appetite | 15.38% | - | [4] |
| Hand-foot syndrome | 15.38% | 11.5% | [4] |
| Hypertension | - | 11.5% | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound as a monotherapy and in combination with an immune checkpoint inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PD-1/PD-L1 blocking antibody (or other ICI)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Treatment: Prepare serial dilutions of this compound and the ICI in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 or CT26)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (or other ICI)
-
Vehicle control
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, twice weekly)
-
Group 2: this compound (e.g., 6 mg/kg, oral gavage, daily) + Isotype control antibody
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Monitoring: Continue treatment and monitor tumor volume and body weight 2-3 times per week. Observe mice for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
-
Tissue Collection: At the endpoint, tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize and quantify immune cell populations within the tumor microenvironment.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumor tissue and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation to obtain a single-cell suspension.[10]
-
Cell Filtration and Lysis: Pass the digested tissue through a 70 µm cell strainer. Lyse red blood cells using RBC Lysis Buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer and stain with a live/dead dye.
-
Block Fc receptors with Fc block.
-
Incubate cells with a cocktail of fluorescently labeled antibodies for surface markers for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to identify and quantify different immune cell populations.
Protocol 4: Cytokine Measurement by ELISA
Objective: To measure the concentration of cytokines in serum or cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Serum samples or cell culture supernatants
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Assay diluent
-
Recombinant cytokine standards
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Dilute samples as needed.
-
Assay:
-
Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Add stop solution to each well.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.[11][12]
Visualizations
Caption: Synergistic mechanism of this compound and immunotherapy in the TME.
Caption: General workflow for in vivo syngeneic mouse model studies.
Caption: this compound inhibits multiple signaling pathways involved in tumor growth.
References
- 1. Effectiveness and Safety of this compound Combined with PD-1 Blockades in Patients with Previously Immunotherapy Treated Advanced Non-Small Cell Lung Cancer: A Retrospective Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Combined With Anti-PD-1 Antibodies Therapy in Patients With Advanced Refractory Solid Tumors: A Single-Center, Observational, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces a T Cell–Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound combined with immune checkpoint inhibitors in the treatment of extensive-stage small cell lung cancer: a meta-analysis based on real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of first-line this compound-based combinations for advanced non-small cell lung cancer: a three-armed prospective study - Chu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Efficacy and safety of first-line this compound-based combinations for advanced non-small cell lung cancer: a three-armed prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. bowdish.ca [bowdish.ca]
Application Notes and Protocols for Measuring Anlotinib Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of Anlotinib, a multi-target tyrosine kinase inhibitor. The following sections detail the methodologies for key in vitro and in vivo experiments to assess its efficacy, along with data presentation formats and visualizations of its mechanism of action.
Introduction to this compound
This compound is an orally administered small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][3][4][5] By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, leading to the suppression of tumor growth, angiogenesis, and metastasis.[3][6] Preclinical studies have demonstrated its broad-spectrum antitumor activity across various cancer types.[7][8][9]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by blocking the phosphorylation and activation of several key RTKs. This inhibition disrupts crucial downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.
This compound's multi-target inhibition of key RTKs and downstream pathways.
In Vitro Efficacy Assessment
A variety of in vitro assays are crucial for determining the direct effects of this compound on cancer cells and endothelial cells.
Workflow for in vitro evaluation of this compound's efficacy.
Cell Viability and Proliferation Assays
These assays determine the concentration of this compound that inhibits cell growth.
Protocol: Cell Counting Kit-8 (CCK-8) Assay [10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 6, 8 µM) for 24, 48, or 72 hours.[10][11]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours at 37°C.[10][11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Protocol: Colony Formation Assay [10]
-
Cell Seeding: Seed a low density of cells (e.g., 1x10³ cells/well) in 24-well plates and allow them to attach overnight.[10]
-
Treatment: Treat the cells with different concentrations of this compound for 24 hours.[10]
-
Incubation: Replace the medium with fresh complete medium and culture for an additional 2 weeks, or until visible colonies form.[10]
-
Staining: Fix the colonies with methanol and stain with 0.1-0.5% crystal violet.[10]
-
Quantification: Count the number of colonies containing more than 50 cells.[10]
| Assay | Cell Line | This compound Concentration | Endpoint | Reference |
| Cell Viability (CCK-8) | MCF-7 | 0, 2, 4, 6 µM | IC50 | [10] |
| Cell Viability (SRB) | Various | 3.0 - 12.5 µmol/L | IC50 | [7] |
| Colony Formation | MCF-7 | 0, 2, 4, 6 µM | Number of Colonies | [10] |
Apoptosis Assays
These assays quantify the extent to which this compound induces programmed cell death.
Protocol: TUNEL Assay [10]
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 1% paraformaldehyde.[10]
-
Permeabilization: Treat with 70% ethanol on ice.[10]
-
TUNEL Staining: Apply the TUNEL detection reagent according to the manufacturer's instructions for 1 hour at 37°C.[10]
-
Counterstaining: Stain the nuclei with DAPI.[10]
-
Imaging: Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
| Assay | Cell Line | This compound Concentration | Result | Reference |
| TUNEL | MCF-7 | 2, 4, 6 µM | Increased TUNEL-positive cells | [10] |
| Western Blot | MCF-7 | 2, 4, 6 µM | Decreased Bcl-2, Increased Bax & Cleaved Caspase-3 | [10] |
Cell Migration and Invasion Assays
These assays assess the ability of this compound to inhibit the metastatic potential of cancer cells.
Protocol: Wound Healing Assay [10]
-
Cell Culture: Grow cells to 70-80% confluency in 6-well plates.[10]
-
Wound Creation: Create a scratch in the cell monolayer with a sterile pipette tip.[10]
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound.[10]
-
Imaging: Capture images of the wound at 0 and 24 hours.[10]
-
Analysis: Measure the wound closure area to determine the rate of cell migration.
Protocol: Transwell Invasion Assay [10]
-
Chamber Preparation: Use Transwell chambers with Matrigel-coated membranes for invasion assays.
-
Cell Seeding: Seed cells suspended in serum-free medium in the upper chamber.[10]
-
Chemoattractant: Add medium with 10% FBS to the lower chamber.[10]
-
Treatment: Add this compound to the upper chamber.
-
Incubation: Incubate for 24 hours at 37°C.[10]
-
Staining and Quantification: Fix and stain the cells that have invaded the lower surface of the membrane and count them under a microscope.[10]
| Assay | Cell Line | This compound Concentration | Result | Reference |
| Wound Healing | MCF-7 | 2, 4, 6 µM | Significantly inhibited migration | [10] |
| Transwell Invasion | MCF-7 | 2, 4, 6 µM | Significantly inhibited invasion | [10] |
| HUVEC Migration | HUVEC | 0.1 nmol/L | IC50 for migration inhibition | [7] |
Anti-Angiogenesis Assays
These assays evaluate this compound's ability to inhibit the formation of new blood vessels, a key aspect of its mechanism.
Protocol: HUVEC Tube Formation Assay [7]
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.[7]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) on the Matrigel.[7]
-
Treatment: Treat the cells with different concentrations of this compound in medium containing 20% FBS.[7]
-
Incubation: Incubate for 6 hours to allow for tube formation.[7]
-
Imaging and Analysis: Image the capillary-like structures and quantify parameters such as total tube length and number of branch points.
| Assay | Cell Type | Stimulant | This compound Concentration | Result | Reference |
| Tube Formation | HUVEC | 20% FBS | 100 nmol/L | Near complete inhibition | [7] |
| Rat Aortic Ring | Rat Aorta Explants | VEGF (50 ng/mL) | 1 nmol/L | 38.1% inhibition | [7] |
In Vivo Efficacy Assessment
In vivo models are essential for evaluating the systemic efficacy and tolerability of this compound in a physiological context.
Workflow for in vivo evaluation of this compound's efficacy.
Xenograft Models
Human cancer cell lines are implanted into immunocompromised mice to form tumors.
Protocol: Subcutaneous Xenograft Model [7]
-
Cell Inoculation: Subcutaneously inject human cancer cells (e.g., SW620, Calu-3, SK-OV-3) into the flank of nude mice.[7]
-
Tumor Growth: Allow tumors to reach a volume of 100-200 mm³.[7]
-
Randomization: Randomly assign mice to control (vehicle) and treatment groups.[7]
-
Treatment: Administer this compound orally once daily at specified doses (e.g., 1.5, 3, 6 mg/kg).[7][12]
-
Monitoring: Measure tumor volume (calculated as (length × width²)/2) and body weight regularly.[7]
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement, immunohistochemistry (IHC), and Western blot analysis.
Protocol: Patient-Derived Xenograft (PDX) Model [4][12]
-
Tissue Implantation: Surgically implant fresh tumor tissue from a patient into immunocompromised mice.[12]
-
Model Establishment: Allow the tumor to establish and grow.
-
Treatment and Monitoring: Follow the same procedures for treatment and monitoring as described for cell line-derived xenografts. PDX models often better recapitulate the heterogeneity and drug sensitivity of the original patient tumor.[4]
| Model | Cell Line/Tumor Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| Xenograft | SW620 (Colon) | 3 | 83% | [7] |
| Xenograft | U-87MG (Glioblastoma) | 3 | 55% | [7] |
| Xenograft | Caki-1 (Renal) | 3 | 80% | [7] |
| Xenograft | Calu-3 (Lung) | 3 | 91% (regression) | [7] |
| Xenograft | SK-OV-3 (Ovarian) | 3 | 97% (regression) | [7] |
| PDX | Soft Tissue Sarcoma | 3 | Significant inhibition | [12] |
| PDX | Head and Neck SCC | Not specified | 79.02% | [13] |
| PDX | Bortezomib-resistant Myeloma | 3 | 77.78% | [4] |
Analysis of Tumor Tissue
Immunohistochemistry (IHC)
-
CD31: To assess microvessel density (MVD) as a measure of angiogenesis. This compound treatment leads to a significant decrease in CD31-positive microvessels.[7]
-
Ki-67: To measure cell proliferation. This compound treatment has been shown to reduce the expression of Ki-67.[12][13]
-
TUNEL: To detect apoptosis within the tumor tissue. This compound treatment increases the number of apoptotic cells.[13]
Western Blotting
-
Analyze the phosphorylation status of target RTKs (e.g., p-VEGFR2, p-PDGFRβ, p-FGFR1) and downstream signaling proteins (e.g., p-ERK, p-Akt) in tumor lysates to confirm target engagement and mechanism of action.[14][15]
Conclusion
The preclinical evaluation of this compound requires a multi-faceted approach, combining in vitro assays to delineate its direct cellular effects and in vivo models to assess its systemic antitumor efficacy. The protocols and data presented here provide a robust framework for researchers to investigate the therapeutic potential of this compound and similar multi-target kinase inhibitors. Consistent findings across these models demonstrate this compound's potent anti-proliferative and anti-angiogenic activities, supporting its continued clinical development.[7][8]
References
- 1. What is this compound Dihydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of this compound to overcome bortezomib resistance [frontiersin.org]
- 5. Novel myeloma patient-derived xenograft models unveil the potency of this compound to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and antitumor properties of this compound, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell proliferation viability assay [bio-protocol.org]
- 12. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lnskaxh.com [lnskaxh.com]
- 15. This compound inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing Anlotinib-Induced Apoptosis In Vitro
Introduction
Anlotinib is a multi-target tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] It has demonstrated significant anti-tumor effects in various cancers, including non-small cell lung cancer, breast cancer, and ovarian cancer.[2][3][4] One of the key mechanisms of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death.[5] For researchers and drug development professionals, accurately assessing this compound-induced apoptosis in vitro is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for the key methods used to assess this compound-induced apoptosis, guidance on data presentation, and diagrams of the associated signaling pathways and experimental workflows.
Key Methods for Apoptosis Assessment
Several robust methods are available to detect and quantify apoptosis in vitro. The most common assays used in this compound research include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[6][7]
-
Western Blotting: Measures changes in the expression levels of key apoptosis-regulating proteins.[6]
-
Caspase Activity Assays: Quantifies the activity of caspases, the key executioner enzymes of apoptosis.[8]
Quantitative Data Presentation
Summarizing quantitative data in a structured format is essential for comparison and interpretation. The following tables provide examples of how to present data from apoptosis assays after treating cancer cells with this compound.
Table 1: Apoptosis Rate Determined by Annexin V/PI Flow Cytometry
| Cell Line | Treatment (24h) | Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Reference |
| MCF-7 | DMSO (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 | [2] |
| This compound (10 µM) | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 | [2] | |
| MDA-MB-231 | DMSO (Control) | 1.8 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.6 | [2] |
| This compound (10 µM) | 8.9 ± 1.2 | 5.6 ± 0.9 | 14.5 ± 2.1 | [2] | |
| SKOV-3 | Control | 3.5 ± 0.6 | 2.1 ± 0.4 | 5.6 ± 1.0 | [9] |
| This compound (5 µM) | 12.7 ± 1.5 | 6.8 ± 0.9 | 19.5 ± 2.4 | [9] |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Apoptosis by TUNEL Assay
| Cell Line | Treatment (24h) | Percentage of TUNEL-Positive Cells (%) | Reference |
| MCF-7 | DMSO (Control) | 3.2 ± 0.7 | [6] |
| This compound (2 µM) | 11.5 ± 1.9 | [6] | |
| This compound (4 µM) | 24.8 ± 3.1 | [6] | |
| This compound (6 µM) | 41.3 ± 4.5 | [6] |
Data are presented as mean ± standard deviation.
Table 3: Relative Protein Expression Changes by Western Blot
| Cell Line | Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Reference |
| MCF-7 | This compound (6 µM, 24h) | ~3.5 | ~4.2 | Not Reported | [6] |
| DOHH2 | This compound (5 µM, 48h) | Upregulation of BAX | Activation | Degradation | [10] |
| RL | This compound (5 µM, 48h) | Upregulation of BAX | Activation | Degradation | [10] |
Fold change is relative to the vehicle-treated control group.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher Scientific, Abcam)[12][13]
-
1X Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Include a vehicle-treated (e.g., DMSO) control group.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells to ensure all apoptotic cells are collected.[11]
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12] Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]
TUNEL Assay Protocol
Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks with labeled dUTPs, catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT). This is a hallmark of late-stage apoptosis.[7]
Workflow Diagram:
Caption: Workflow for TUNEL assay on adherent cells.
Materials:
-
TUNEL Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, BioTnA)[14][15]
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (e.g., 0.1-0.25% Triton™ X-100 in PBS)[14]
-
Fluorescence Microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as required.
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[6][7]
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by incubating with Permeabilization Solution for 20 minutes at room temperature.[14]
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.[7] Apply the mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[6][14]
-
Staining and Imaging: Stop the reaction by washing with PBS. Counterstain the nuclei with DAPI or Hoechst.[6][7] Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[7] TUNEL-positive cells will show fluorescence at the site of DNA fragmentation.[7]
Western Blotting Protocol for Apoptosis-Related Proteins
Principle: Western blotting allows for the semi-quantitative detection of specific proteins. In the context of apoptosis, this method is used to measure changes in the levels of pro-apoptotic proteins (e.g., Bax, Bak, Cleaved Caspase-3, Cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[6][10]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression, often normalized to a loading control like β-actin.
Caspase-3/7 Activity Assay Protocol
Principle: This assay uses a specific substrate for caspase-3 and caspase-7 that, when cleaved, generates a luminescent or fluorescent signal. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.[16]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar[16]
-
White-walled multi-well plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.[16] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the caspase activity.[16]
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways. As a multi-target TKI, it inhibits receptor tyrosine kinases like VEGFR and PDGFR, which in turn affects downstream pro-survival pathways such as PI3K/Akt and MEK/ERK.[2][17][18] Inhibition of these pathways leads to the modulation of Bcl-2 family proteins, promoting the mitochondrial (intrinsic) pathway of apoptosis.[17]
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound as a promising inhibitor on tumor growth of oral squamous cell carcinoma through cell apoptosis and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. This compound Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis [mdpi.com]
- 4. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. elrig.org [elrig.org]
- 9. This compound Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medsci.org [medsci.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. biotna.net [biotna.net]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anlotinib Treatment in Sarcoma Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of anlotinib, a multi-target tyrosine kinase inhibitor, in preclinical sarcoma patient-derived xenograft (PDX) models. The following sections detail the mechanism of action of this compound, experimental protocols for in vivo studies, and a summary of quantitative data from representative studies.
Introduction
This compound is an oral receptor tyrosine kinase inhibitor that targets several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3] Its targets include vascular endothelial growth factor receptors (VEGFRs 1-3), fibroblast growth factor receptors (FGFRs 1-4), platelet-derived growth factor receptors (PDGFRs α and β), c-Kit, and Ret.[1][2][3] By inhibiting these pathways, this compound has demonstrated broad-spectrum antitumor activity in various solid tumors, including soft tissue and bone sarcomas.[1][3][4] Preclinical studies utilizing sarcoma PDX models have been instrumental in evaluating the efficacy of this compound, both as a monotherapy and in combination with other chemotherapeutic agents.[5][6][7][8]
Mechanism of Action
This compound exerts its anti-tumor effects by blocking key signaling cascades that drive tumor progression. The primary mechanisms include:
-
Inhibition of Angiogenesis: By targeting VEGFRs and FGFRs, this compound potently inhibits the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3] This leads to a reduction in microvessel density within the tumor.[6]
-
Suppression of Tumor Cell Proliferation: this compound blocks proliferative signaling mediated by PDGFR and c-Kit, leading to decreased tumor cell growth and division.[1][4]
-
Induction of Apoptosis: The blockade of these critical signaling pathways can induce programmed cell death (apoptosis) in cancer cells.[7][8]
The downstream effects of this compound's multi-target inhibition involve the suppression of key signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[1][9]
Signaling Pathway
Caption: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling pathways like PI3K/AKT and RAS/MAPK, thereby reducing cell proliferation and angiogenesis.
Experimental Protocols
Establishment of Sarcoma Patient-Derived Xenograft (PDX) Models
A critical first step is the successful establishment of a PDX model that faithfully recapitulates the characteristics of the original patient tumor.
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgically resected sarcoma specimens under sterile conditions.
-
Tumor Processing:
-
Wash the tissue with phosphate-buffered saline (PBS) containing antibiotics.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Animal Model: Utilize 6- to 8-week-old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the flank region.
-
Implant one to two tumor fragments subcutaneously.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by measuring the tumor volume twice weekly using calipers.
-
Tumor volume (mm³) can be calculated using the formula: (Length × Width²) / 2.
-
-
Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and passage the tumors to subsequent generations of mice for cohort expansion. Fourth-generation xenografts are often used for treatment studies.[6]
This compound Treatment Protocol for Sarcoma PDX Models
Once tumors in the experimental cohort reach a specified size, treatment can be initiated.
Protocol:
-
Cohort Establishment: When tumors reach a volume of 150-250 mm³, randomize the mice into treatment and control groups (n=5-6 mice per group).[6][7]
-
This compound Preparation:
-
Treatment Administration:
-
Monotherapy: Administer this compound daily via oral gavage at doses ranging from 1.5 mg/kg to 6 mg/kg.[5][6][7][8]
-
Combination Therapy: this compound can be combined with other agents like epirubicin (e.g., 2.5 mg/kg, intraperitoneal injection, weekly).[5][6]
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 4 to 5 weeks.[6][7]
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC), western blotting, or H&E staining.[6]
-
Experimental Workflow
Caption: Workflow for sarcoma PDX model establishment, this compound treatment, and subsequent data analysis.
Quantitative Data Summary
The efficacy of this compound in sarcoma PDX models has been quantified in several studies. The tables below summarize key findings.
Table 1: this compound Monotherapy and Combination Therapy in a Malignant Fibrous Histiocytoma PDX Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (Day 35, mm³) | Mean Tumor Weight (Day 35, g) |
| Vehicle Control | DD-H₂O, daily, oral gavage | ~2500 | ~2.0 |
| This compound (Low Dose) | 1.5 mg/kg, daily, oral gavage | ~1200 | ~1.0 |
| This compound (High Dose) | 3.0 mg/kg, daily, oral gavage | ~800 | ~0.7 |
| Epirubicin | 2.5 mg/kg, weekly, i.p. | ~1500 | ~1.2 |
| This compound (Low Dose) + Epirubicin | 1.5 mg/kg daily + 2.5 mg/kg weekly | ~700 | ~0.6 |
| This compound (High Dose) + Epirubicin | 3.0 mg/kg daily + 2.5 mg/kg weekly | ~400 | ~0.3 |
Data adapted from a study on a malignant fibrous histiocytoma PDX model.[6]
Table 2: this compound Monotherapy in Osteosarcoma PDX Models
| PDX Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Osteosarcoma PDX#1 | This compound | 3 mg/kg, daily, oral gavage | Poor Response |
| Osteosarcoma PDX#2 | This compound | 3 mg/kg, daily, oral gavage | Medium Response |
| Osteosarcoma PDX#3-6 | This compound | 3 mg/kg, daily, oral gavage | Good Response |
Data adapted from a study on multiple osteosarcoma PDX models, where response was correlated with high expression of VEGFR2, PDGFRβ, and CD31.[7][8]
Table 3: Effect of this compound on Biomarkers in a Malignant Fibrous Histiocytoma PDX Model
| Treatment Group | CD31 Expression | EGFR Expression | MVD | Ki-67 Expression |
| Vehicle Control | High | High | High | High |
| This compound (Low Dose) | Significantly Low | Significantly Low | Significantly Low | Significantly Low |
| This compound (High Dose) | Significantly Low | Significantly Low | Significantly Low | Significantly Low |
| This compound + Epirubicin | Significantly Low | Significantly Low | Significantly Low | Significantly Low |
Data adapted from a study on a malignant fibrous histiocytoma PDX model.[6]
Conclusion
This compound has demonstrated significant antitumor activity in various sarcoma PDX models, both as a monotherapy and in combination with chemotherapy. The provided protocols offer a framework for conducting preclinical evaluations of this compound in sarcoma. The quantitative data underscores its efficacy in inhibiting tumor growth and relevant biomarkers. These application notes serve as a valuable resource for researchers designing and executing studies to further elucidate the therapeutic potential of this compound in sarcoma.
References
- 1. This compound: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of this compound as a Monotherapy and Combined Therapy for Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Therapeutic Targets of this compound in Osteosarcoma: Characterization Based on Patient‐Derived Xenografts and Next‐Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Anlotinib in Cell Migration and Invasion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration and invasion are fundamental cellular processes that are essential for normal physiological events such as embryonic development and wound healing. However, these processes are also hallmarks of cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues and distant organs is a critical step in disease progression. Anlotinib is an orally administered, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that targets several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2][3][4] By inhibiting these key signaling pathways, this compound has been shown to suppress tumor cell proliferation, migration, and invasion.[2][5][6] This document provides detailed protocols for assessing the effects of this compound on cancer cell migration and invasion using the Transwell assay system.
Mechanism of Action: Inhibition of Pro-Metastatic Signaling
This compound exerts its anti-migratory and anti-invasive effects by blocking the activation of several key signaling pathways crucial for cell motility and tissue degradation.
-
VEGFR/PDGFR/FGFR Signaling: Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) are major pro-angiogenic factors that also promote cancer cell migration.[7][8] this compound potently inhibits the phosphorylation of their respective receptors (VEGFR, PDGFR, and FGFR), thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][8][9] Disruption of these pathways leads to reduced cell migration and proliferation.[7][9][10] Preclinical studies have demonstrated that this compound inhibits cell migration and the formation of capillary-like tubes in endothelial cells induced by VEGF, PDGF-BB, and FGF-2.[2][8][11]
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a significant role in tumor invasion and metastasis.[5][12] this compound has been shown to suppress the c-Met signaling pathway.[5][12][13] By inhibiting the phosphorylation of c-Met, this compound can hinder the invasive properties of cancer cells.[3][5][13] Studies have shown that this compound suppresses migration and invasion in colorectal carcinoma and small cell lung cancer cells by inhibiting the c-Met pathway.[5][13]
Signaling Pathway Diagrams
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Experimental Summary Data
The following tables summarize the quantitative effects of this compound on cell migration and invasion as reported in various studies.
Table 1: Effect of this compound on Cell Migration
| Cell Line | This compound Concentration | Incubation Time | Key Findings |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0, 1, 2, 4 µmol/L | 24 h | Significant, dose-dependent inhibition of cell migration.[14] |
| MUM-2B (Malignant Melanoma) | 0, 1, 2, 4 µmol/L | 24 h | Dose-dependent reduction in cell migration capacity.[14] |
| C8161 (Malignant Melanoma) | 0, 1, 2, 4 µmol/L | 24 h | Dose-dependent inhibition of cell migration.[14] |
| MCF-7 (Breast Cancer) | 0, 2, 4, 6 µM | 24 h | Significant inhibition of cell migration rate in a concentration-dependent manner.[15] |
| EA.hy 926 (Endothelial Cells) | Not specified | Not specified | this compound significantly inhibits FGF-2-induced cell migration.[7] |
Table 2: Effect of this compound on Cell Invasion
| Cell Line | This compound Concentration | Incubation Time | Key Findings |
|---|---|---|---|
| H446 (Small Cell Lung Cancer) | Not specified | Not specified | This compound treatment decreased the invasion of H446 cells.[13] |
| HT-29, LoVo, HCT116 (Colorectal Carcinoma) | 1.25, 2.5, 5.0 µmol/L | 24 h | This compound inhibited invasion and migration of CRC cells.[5] |
| C643, CAL-62 (Anaplastic Thyroid Carcinoma) | Not specified | Not specified | This compound significantly reduced the invasion of C643 and CAL-62 cells.[12][16] |
| MCF-7 (Breast Cancer) | 0, 2, 4, 6 µM | 24 h | The cell invasion rate was significantly inhibited by this compound in a dose-dependent manner.[15] |
| CT26 (Colorectal Cancer) | Not specified | Not specified | this compound inhibited the invasion of CT26 cells in a dose-dependent manner.[9] |
Experimental Workflow
The general workflow for a Transwell migration or invasion assay is depicted below. The key difference is the coating of the Transwell membrane with an extracellular matrix (ECM) gel, such as Matrigel, for the invasion assay.[17][18]
Caption: General workflow for Transwell migration and invasion assays.
Detailed Experimental Protocols
These protocols describe the use of Transwell inserts (e.g., 8 µm pore size) in a 24-well plate format to assess the effect of this compound on cell migration and invasion.
Protocol 1: Transwell Cell Migration Assay
This assay measures the ability of cells to move through a porous membrane in response to a chemoattractant.[18][19]
Materials:
-
24-well Transwell inserts (8.0 µm pore size) and companion plates
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Serum-free medium
-
This compound stock solution (dissolved in DMSO)
-
Chemoattractant (e.g., 10-20% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde or 100% Methanol
-
Staining Solution: 0.1% - 0.5% Crystal Violet in methanol or water
-
Cotton swabs
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium. This minimizes basal migration and sensitizes cells to the chemoattractant.
-
Harvest the cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing the chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.
-
Add the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the medium in the lower chambers.
-
Carefully place the Transwell inserts into the wells.
-
Add 200 µL of the prepared cell suspension to the upper chamber of each insert.[15]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for a period determined by the cell type's migratory potential (typically 12-48 hours).
-
-
Staining and Visualization:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells and media from the upper surface of the membrane.[17][20]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., cold methanol) for 10-20 minutes.[15][19]
-
Wash the inserts with PBS or distilled water.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.[15]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained membrane using an inverted microscope.
-
Capture images from at least five random fields of view per membrane.
-
Count the number of migrated cells manually or using image analysis software (e.g., ImageJ).
-
Calculate the average number of migrated cells per field for each condition and plot the results.
-
Protocol 2: Transwell Cell Invasion Assay
This assay assesses the ability of cells to degrade and move through a layer of extracellular matrix (ECM), mimicking in vivo invasion.[17][21]
Materials:
-
All materials listed for the Migration Assay.
-
ECM Gel (e.g., Corning® Matrigel® Basement Membrane Matrix)
-
Cold, sterile pipette tips and microcentrifuge tubes
-
Ice
Procedure:
-
Preparation of Invasion Chambers:
-
Thaw the Matrigel on ice overnight in a 4°C refrigerator. All subsequent steps involving Matrigel must be performed on ice using pre-chilled materials to prevent premature gelling.[22]
-
Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the membrane surface is evenly coated.
-
Incubate the plate at 37°C for 1-2 hours to allow the Matrigel to solidify into a gel.[19]
-
-
Cell Preparation:
-
Prepare serum-starved cells as described in the migration assay protocol.
-
-
Assay Setup:
-
Once the Matrigel has solidified, gently wash the gel with serum-free medium to rehydrate it.
-
Set up the lower and upper chambers as described in the migration assay protocol (Steps 2.1 - 2.4), seeding the cells on top of the Matrigel layer.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow for matrix degradation.
-
-
Staining and Quantification:
-
Follow the same procedure for removing non-invaded cells, fixation, staining, and quantification as described in the migration assay protocol (Steps 4 and 5). Note that the Matrigel layer will also be removed when swabbing the top of the membrane.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Effects of this compound Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lnskaxh.com [lnskaxh.com]
- 8. This compound inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits Cell Proliferation, Migration and Invasion via Suppression of c-Met Pathway and Activation of ERK1/2 Pathway in H446 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits c-MET and ITGA2 in the treatment of anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 19. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 20. corning.com [corning.com]
- 21. corning.com [corning.com]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Anlotinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the complexities of acquired resistance to Anlotinib therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, a multi-target tyrosine kinase inhibitor (TKI), often involves the activation of bypass signaling pathways that circumvent the inhibitory effects of the drug. Key mechanisms identified in preclinical and clinical studies include:
-
Bypass Signaling Pathway Activation:
-
FGFR1 Overexpression: In non-small cell lung cancer (NSCLC) models resistant to EGFR-TKIs, overexpression of Fibroblast Growth Factor Receptor 1 (FGFR1) has been identified as a resistance mechanism. This compound can overcome this by directly inhibiting FGFR1 signaling.[1][2][3][4]
-
MET Amplification/Activation: The Mesenchymal-Epithelial Transition (MET) factor is a receptor tyrosine kinase. Its amplification or activation can lead to resistance by activating downstream pathways like STAT3/Akt, promoting cell survival and proliferation.[3][5] this compound has been shown to suppress MET expression and phosphorylation.[3][5]
-
AXL Activation: In the context of osimertinib resistance in NSCLC, the combination of this compound has been shown to be effective by inactivating the c-MET/MYC/AXL axis.[6][7]
-
VEGFR2 and Downstream Pathways: Combination treatment of this compound with gefitinib has been shown to overcome resistance by inhibiting the activation of VEGFR2 and the downstream Akt and ERK signaling pathways.[8]
-
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion. This has been observed as a mechanism of resistance to osimertinib, which can be reversed by this compound.[9]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins like MCL-1, regulated by the MET/STAT3/Akt pathway, can contribute to resistance to cisplatin, which can be inhibited by this compound.[3]
-
Drug Efflux Pumps: Overexpression of ATP binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can increase the efflux of this compound from cancer cells, reducing its intracellular concentration and efficacy.[10][11]
Q2: What are the most common preclinical models for studying this compound resistance?
Researchers typically use two main types of preclinical models:
-
In Vitro Models:
-
This compound-Resistant Cancer Cell Lines: These are the most common models. They are generated by exposing parental cancer cell lines (e.g., NSCLC lines like HCC827, PC-9, A549, H1299, or colorectal cancer lines like HCT-8) to gradually increasing concentrations of this compound over a prolonged period (often several months).[12][13]
-
-
In Vivo Models:
-
Xenograft Models: this compound-resistant cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude mice). These models are used to evaluate the efficacy of this compound monotherapy or combination therapies in a living organism.[3][4][14]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients who have developed resistance to this compound is directly implanted into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[15]
-
Q3: What are the leading strategies to overcome this compound resistance?
The predominant strategy to combat this compound resistance is the use of combination therapies. The goal is to target both the primary mechanism of this compound's action and the emergent resistance pathway simultaneously.
-
Combination with EGFR-TKIs: For NSCLC patients with EGFR mutations who develop resistance, combining this compound with EGFR-TKIs like gefitinib or osimertinib has shown promise. This dual approach targets both the EGFR pathway and bypass tracks like FGFR1 or VEGFR2 signaling.[6][8][16]
-
Combination with Chemotherapy: Combining this compound with traditional chemotherapeutic agents like cisplatin or 5-FU has been shown to have synergistic effects, potentially by reversing chemoresistance mechanisms.[3][17][18]
-
Combination with other Targeted Inhibitors: For cancers with specific genetic alterations, such as KRAS-G12C mutations, combining this compound with targeted inhibitors like sotorasib can enhance anti-tumor activity.[19][20]
-
Targeting Downstream Pathways: Using inhibitors of downstream signaling molecules like PI3K/AKT/mTOR can also be a viable strategy to overcome resistance.[18][21][22]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound resistance experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Failure to Establish a Stable Resistant Cell Line | 1. Incorrect this compound Concentration: Starting concentration is too high (causing mass cell death) or too low (insufficient selective pressure).2. Inconsistent Drug Exposure: Fluctuation in the duration or frequency of this compound treatment.3. Cell Line Characteristics: Some cell lines are inherently less prone to developing resistance.4. Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment. | 1. Determine IC50: First, establish the IC50 of this compound for the parental cell line. Start the resistance induction at a concentration around the IC20-IC30 and gradually increase the dose as cells recover and proliferate.2. Maintain a Strict Schedule: Adhere to a consistent schedule for changing the media and adding fresh this compound.3. Try a Different Cell Line: If one cell line is not yielding a resistant phenotype, consider attempting the protocol with a different, relevant cell line.4. Regularly Test for Contamination: Periodically test your cell cultures for mycoplasma and ensure aseptic techniques are strictly followed. |
| Resistant Cell Line Loses its Phenotype | 1. Cessation of Drug Pressure: Resistant phenotypes can be unstable and may revert in the absence of the selective agent.2. Genetic Drift: Over many passages, the genetic makeup of the cell line can change. | 1. Maintain Low-Dose this compound: Culture the resistant cell line in media containing a maintenance dose of this compound (e.g., the concentration at which resistance was established).2. Use Early Passage Cells: For critical experiments, use cells from earlier, frozen-down passages of the resistant line to ensure consistency. Freeze down new vials of the resistant line at regular intervals. |
| Inconsistent Results in Combination Therapy Experiments | 1. Sub-optimal Drug Ratio: The ratio of this compound to the combination drug may not be optimal for synergy.2. Incorrect Dosing Schedule: The timing of drug administration (simultaneous, sequential) can significantly impact the outcome.3. Assay Sensitivity: The chosen assay (e.g., MTT, CCK-8) may not be sensitive enough to detect synergistic effects at certain concentrations. | 1. Perform a Synergy Analysis: Use methods like the Chou-Talalay method to calculate a Combination Index (CI). Test a matrix of concentrations for both drugs to identify synergistic, additive, or antagonistic ratios.2. Test Different Schedules: Empirically test different administration schedules (e.g., this compound 24 hours before the second drug, vice versa, or simultaneous addition).3. Use Multiple Assays: Confirm findings using different assays that measure different biological endpoints, such as a colony formation assay for long-term survival or an apoptosis assay (e.g., Annexin V staining). |
| High Variability in Xenograft Tumor Growth | 1. Inconsistent Cell Implantation: Variation in the number of viable cells injected or the injection site.2. Animal Health: Underlying health issues in the mice can affect tumor take-rate and growth.3. Poor Compound Bioavailability: The formulation or route of administration of this compound may not be optimal in vivo.[23] | 1. Standardize Injection Protocol: Ensure a consistent number of viable cells are injected in the same anatomical location for each mouse. Use a cell counting method that distinguishes live from dead cells (e.g., trypan blue).2. Monitor Animal Health: Regularly monitor the weight and overall health of the mice. Exclude any animals that show signs of illness unrelated to tumor burden.3. Optimize Formulation and Dosing: If tumor growth is not inhibited as expected, consider optimizing the drug's vehicle for better solubility and performing a dose-escalation study to find the maximum tolerated dose.[23] |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Resistance To | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| HCT-8/5-FU | Colorectal Cancer | 5-FU, Adriamycin, Cisplatin | 53.69 ± 8.10 µM (24h) | N/A (this compound sensitive) | N/A | [14] |
| HCT-15/5-FU | Colorectal Cancer | 5-FU | 55.03 ± 3.44 µM (24h) | N/A (this compound sensitive) | N/A | [14] |
| A549/DDP | NSCLC | Cisplatin | - | - | - | [5] |
| H1299/DDP | NSCLC | Cisplatin | - | - | - | [5] |
| Nalm6 | B-cell ALL | - | 3.224 ± 0.875 μM (24h) | N/A | N/A | [21] |
| SupB15 | B-cell ALL | - | 3.803 ± 0.409 μM (24h) | N/A | N/A | [21] |
Note: Data for this compound-specific resistant lines is limited in the provided search results. This table reflects this compound's efficacy in cell lines resistant to other agents.
Table 2: Clinical Efficacy of this compound-Based Therapies in Resistant Settings
| Trial / Study | Cancer Type | Patient Population | Treatment | ORR | DCR | Median PFS | Reference |
| Retrospective Study | EGFR-mutant NSCLC | Acquired EGFR-TKI resistance | EGFR-TKI + this compound | 20.8% | 95.8% | 11.53 ± 2.41 months | [8][16] |
| ALTER 01031 | Medullary Thyroid Carcinoma | Unresectable locally advanced or metastatic | This compound | 48.4% | - | 20.7 months | [8][24] |
| ALTER 0303 | Advanced NSCLC | Third-line or beyond | This compound | 9.18% | 80.95% | 5.37 months | [12] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival.
Experimental Protocols
Protocol: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing this compound-resistant cancer cell lines in vitro.
-
Determine Parental IC50:
-
Seed parental cells (e.g., A549, HCC827) in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a CCK-8 or MTT assay to determine the IC50 value.[3]
-
-
Induction of Resistance:
-
Culture parental cells in T25 flasks.
-
Begin treatment with this compound at a low concentration (e.g., IC20).
-
When the cells reach 80-90% confluency, passage them and continue culturing in the presence of the same this compound concentration.
-
Once the cells show stable growth, gradually increase the this compound concentration in a stepwise manner. Allow the cells to adapt and resume normal proliferation at each new concentration.
-
This process can take 6-12 months.[13]
-
-
Validation of Resistance:
-
Perform a cell viability assay (CCK-8/MTT) on both the parental and the newly generated resistant cell line.
-
Calculate the IC50 for both lines. A significant increase (typically >5-fold) in the IC50 value confirms the resistant phenotype.
-
-
Cryopreservation:
-
Freeze vials of the resistant cell line at early passages to ensure a stable, consistent stock for future experiments.
-
Protocol: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the activation of key signaling proteins (e.g., p-MET, p-AKT, p-ERK) in response to this compound treatment.
-
Cell Lysis:
-
Seed sensitive and resistant cells and treat with this compound, a combination agent, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT) overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol: In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
-
Plate Coating:
-
Thaw basement membrane extract (e.g., Matrigel) on ice.
-
Add 50 µL of the cold liquid Matrigel to each well of a pre-chilled 96-well plate.[25]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs).
-
Resuspend the cells in media containing the desired concentrations of this compound or control vehicle.
-
Seed 1-2 x 10^4 cells per well onto the solidified matrix gel.[25]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[25]
-
-
Imaging and Analysis:
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of several random fields for each condition.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ. A significant reduction in these parameters in this compound-treated wells indicates anti-angiogenic activity.[26]
-
Visualizations: Signaling Pathways and Workflows
Caption: Bypass signaling pathways in acquired this compound resistance.
Caption: Workflow for developing and testing this compound resistance models.
Caption: Rationale for combination therapy to overcome resistance.
References
- 1. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. Concurrent use of this compound overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. This compound Enhances the Therapeutic Effect of Bladder Cancer with GSDMB Expression: Analyzed from TCGA Bladder Cancer Database & Mouse Bladder Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic Antitumor Effects of this compound Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. lnskaxh.com [lnskaxh.com]
Anlotinib off-target effects in preclinical studies
Anlotinib Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the off-target effects of this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary and key off-targets of this compound identified in preclinical studies?
This compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets are the vascular endothelial growth factor receptors (VEGFRs), with particularly high potency against VEGFR2 and VEGFR3, which are crucial for angiogenesis and lymphangiogenesis.[1][2] Preclinical studies have identified several key off-targets, including Platelet-Derived Growth Factor Receptors (PDGFRα/β), Fibroblast Growth Factor Receptors (FGFR1-4), c-Kit, and Ret.[3][4][5][6] Less commonly cited off-targets include Aurora-B, c-FMS, and discoidin domain receptor 1 (DDR1).[5][7]
Q2: How does this compound's kinase inhibition profile compare to other well-known TKIs like Sunitinib?
Preclinical data shows that this compound is a highly potent inhibitor of VEGFR2, with an IC50 value of 0.2 nmol/L, making it approximately 20-fold more potent than Sunitinib for VEGFR2 inhibition.[1] However, for other off-targets, its potency can be similar to or less than Sunitinib. For instance, its inhibitory activity against c-Kit is comparable to Sunitinib, while it is less potent against PDGFRβ.[1]
Q3: Which downstream signaling pathways are affected by this compound's off-target activity?
This compound's inhibition of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR blocks the activation of their downstream signaling pathways. The most commonly reported affected pathways are the RAS/MAPK (including ERK) and PI3K/Akt pathways, which are critical for cell proliferation, migration, and survival.[8][9][10] By inhibiting these pathways in endothelial cells, this compound exerts its potent anti-angiogenic effects.[8] Inhibition of these pathways in tumor cells that overexpress sensitive off-targets like c-Kit or PDGFR can also lead to direct anti-proliferative effects.[5]
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound vs. Sunitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key on- and off-target kinases compared to Sunitinib, as determined by ELISA-based assays.[1]
| Kinase | This compound IC50 (nmol/L, mean ± SD) | Sunitinib IC50 (nmol/L, mean ± SD) |
| VEGFR2 | 0.2 ± 0.1 | 4.0 ± 2.9 |
| VEGFR3 | 0.7 ± 0.1 | 15.7 ± 1.5 |
| VEGFR1 | 26.9 ± 7.7 | 71.5 ± 12.8 |
| c-Kit | 14.8 ± 2.5 | 11.0 ± 1.5 |
| PDGFRβ | 115.0 ± 62.0 | 7.7 ± 2.2 |
Signaling Pathways and Experimental Workflows
This compound Multi-Target Inhibition Pathway
Caption: this compound inhibits multiple RTKs, blocking PI3K/Akt and RAS/ERK pathways.
Troubleshooting and Experimental Guides
Q4: My in vitro anti-angiogenesis assay results with this compound are inconsistent. What are common pitfalls?
Inconsistent results in assays like HUVEC migration or tube formation can arise from several factors:
-
Cell Health and Passage Number: Use HUVECs at a low passage number. Older cells may respond differently to stimuli and inhibitors.
-
Reagent Variability: Matrigel lot-to-lot variability can significantly impact tube formation. Ensure Matrigel is properly thawed on ice to prevent premature polymerization. Use consistent batches of fetal bovine serum (FBS) or growth factors (e.g., VEGF).
-
Assay Conditions: Ensure consistent cell seeding density. For migration assays, confirm the integrity of the transwell membrane. For tube formation, plate cells evenly and avoid disrupting the Matrigel layer.
-
Drug Concentration: this compound is potent. Verify serial dilutions and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
Workflow: In Vitro Endothelial Tube Formation Assay
Caption: Standard workflow for assessing this compound's effect on angiogenesis in vitro.
Q5: I'm observing direct anti-proliferative effects on my cancer cell line at low nanomolar this compound concentrations, which contradicts some published data. Why might this be?
While this compound's direct effect on most tumor cells requires micromolar concentrations, potent inhibition at nanomolar levels suggests your cell line may overexpress or have a activating mutation in a sensitive off-target kinase.[1][11][12]
-
Check Target Expression: Profile your cell line for high expression or mutations in c-Kit, PDGFR, or FGFR. Cell lines derived from tumors known to be driven by these kinases (e.g., GIST, certain sarcomas) may be particularly sensitive.
-
Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Review Literature: Search for studies using the same cell line to see if sensitivity to other multi-kinase inhibitors has been reported.
Q6: How do I design an in vivo study to assess this compound's anti-tumor and anti-angiogenic efficacy?
A standard approach is to use a tumor xenograft model in immunocompromised mice. The protocol should be carefully designed to assess both tumor growth and the underlying anti-angiogenic mechanism.
Workflow: In Vivo Xenograft Efficacy Study
Caption: Workflow for a preclinical xenograft study of this compound's efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is based on the methodology used to determine the IC50 values in Table 1.[1]
-
Plate Coating: Coat 96-well plates with a substrate specific to the kinase of interest (e.g., poly-Glu-Tyr for VEGFR2) and incubate overnight at 4°C.
-
Blocking: Wash plates with wash buffer (e.g., PBS with 0.1% Tween-20) and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Kinase Reaction: Add the kinase reaction mixture containing the recombinant kinase, ATP, and varying concentrations of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phosphorylation of the substrate.
-
Detection: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.
-
Substrate Addition: Wash the plates again. Add a TMB substrate solution and incubate in the dark until color develops.
-
Readout: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: HUVEC Proliferation Assay
This protocol details how to assess this compound's effect on VEGF-stimulated endothelial cell proliferation.[1]
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to attach overnight.
-
Serum Starvation: Replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Treatment: Add fresh basal medium containing a stimulant (e.g., 20 ng/mL VEGF) and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Add a proliferation reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle-treated control to determine the percentage of proliferation inhibition and calculate the IC50 value.
Protocol 3: Rat Aortic Ring Assay
This assay provides an ex vivo measure of this compound's anti-angiogenic effects.[1]
-
Aorta Excision: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions.
-
Ring Preparation: Remove fibro-adipose tissue and cut the aorta into 1 mm thick cross-sections (rings).
-
Embedding: Embed the aortic rings in a collagen gel matrix within a 48-well plate.
-
Treatment: After the gel solidifies, add endothelial basal medium containing VEGF and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the plates for 7-10 days, replacing the medium every 2 days.
-
Analysis: Quantify the extent of microvessel sprouting from the aortic rings using microscopy and image analysis software. Compare the outgrowth area or length in this compound-treated rings to the vehicle control.
References
- 1. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and antitumor properties of this compound, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lnskaxh.com [lnskaxh.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Anlotinib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Anlotinib in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data on optimal concentrations to ensure the success and accuracy of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being investigated. For initial experiments, a broad range of concentrations is recommended to determine the optimal dose for your specific model. Based on published data, a starting range of 0.01 µM to 40 µM is advisable. For endothelial cells like HUVECs, which are highly sensitive to this compound's anti-angiogenic effects, much lower concentrations in the nanomolar (nM) range are effective.[1][2][3]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to a variety of mechanisms, including mutations in the target receptors or activation of alternative signaling pathways.
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Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Drug Inactivity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. This compound is typically dissolved in DMSO and stored at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the cellular response to this compound.
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I address this?
A3: If you are observing excessive cell death, consider the following:
-
Concentration Reduction: The concentration of this compound may be too high for your cell line. Try using a lower concentration range in your experiments.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.1%) and that you have a vehicle-only control group.
-
Incubation Time: Shortening the incubation time with this compound may reduce non-specific cytotoxicity while still allowing for the desired biological effect.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the assay being performed. For cell viability and proliferation assays, incubation times typically range from 24 to 72 hours.[3][4] For signaling pathway studies (e.g., Western blotting for protein phosphorylation), shorter incubation times of a few hours may be sufficient to observe changes in protein activation.[5]
This compound Concentration and IC50 Values in Various Cell Lines
The following table summarizes the effective concentrations and IC50 values of this compound in different cell lines as reported in various studies. This data can serve as a starting point for designing your experiments.
| Cell Line | Cancer Type | Assay | Effective Concentration / IC50 | Reference |
| MCF-7 | Breast Cancer | Cell Viability (CCK-8) | 2, 4, 6 µM (significant reduction) | [6] |
| HUVEC | Endothelial | Cell Proliferation (VEGF-stimulated) | IC50: 0.2 nM | [1][7] |
| HUVEC | Endothelial | Migration (VEGF-stimulated) | IC50: 0.1 nmol/L | [1] |
| CT26 | Colorectal Cancer | Cell Proliferation (MTT) | 0.25 - 32 µmol/L (dose-dependent reduction) | [8] |
| PC-9 | Lung Cancer | Cell Proliferation | IC50: 8.06 ± 1.2 μM | [9] |
| HCC827 | Lung Cancer | Cell Proliferation | IC50: 7.39 ± 0.81 μM | [9] |
| H1975 | Lung Cancer | Cell Viability (MTT) | IC50: 3.94 µM | [10] |
| H1975-OR (Osimertinib Resistant) | Lung Cancer | Cell Viability (MTT) | IC50: 2.78 µM | [10] |
| PC9-OR (Osimertinib Resistant) | Lung Cancer | Cell Viability (MTT) | IC50: 3.15 µM | [10] |
| A549 | Lung Cancer | Cell Viability | IC50: 14.72 µM | [11] |
| hLECs | Human Lymphatic Endothelial Cells | Cell Viability | IC50: 2.093 µM | [11] |
| BxPC-3 | Pancreatic Cancer | Cell Viability (CCK-8) | IC50 (48h): 18.31 µM | [3] |
| PANC-1 | Pancreatic Cancer | Cell Viability (CCK-8) | IC50 (48h): 10.27 µM | [3] |
| SW1990 | Pancreatic Cancer | Cell Viability (CCK-8) | IC50 (48h): 3.762 µM | [3] |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | Cell Viability (MTT) | Dose-dependent inhibition | [12] |
| HCCC9810 | Intrahepatic Cholangiocarcinoma | Cell Viability (CCK8) | Dose-dependent inhibition | [13] |
| RBE | Intrahepatic Cholangiocarcinoma | Cell Viability (CCK8) | Dose-dependent inhibition | [13] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing cell viability using the Cell Counting Kit-8 (CCK-8) assay after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][6]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[14]
-
PI Staining: Add 5 µL of Propidium Iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizing this compound's Mechanism of Action
This compound Signaling Pathway
This compound is a multi-target tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, FGFR, and c-Kit, thereby inhibiting downstream signaling pathways crucial for tumor growth and angiogenesis.[7][15][16]
References
- 1. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lnskaxh.com [lnskaxh.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell proliferation viability assay [bio-protocol.org]
- 5. Activity of this compound in the Second-Line Therapy of Metastatic Gastrointestinal Stromal Tumors: A Prospective, Multicenter, In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. This compound as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing toxicities associated with anlotinib administration in animal models. All protocols and data are intended for preclinical research use only.
General Principles of this compound Administration & Monitoring
This compound is a multi-target tyrosine kinase inhibitor (TKI) primarily targeting VEGFR, FGFR, PDGFR, and c-Kit.[1] Its anti-angiogenic properties are key to its efficacy but also contribute to its toxicity profile. Careful monitoring is essential to ensure animal welfare and data integrity.
Typical Dosage in Mouse Models: this compound is efficacious at doses ranging from 1.5 to 12 mg/kg, administered daily via oral gavage.[2][3][4][5] Dose selection should be based on the specific tumor model and tolerance. It's crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) for your specific animal strain and model.
Core Monitoring Parameters: A general workflow for monitoring animals treated with this compound should include regular assessment of clinical signs, body weight, and tumor burden, with specific attention to common toxicities.
Hypertension Management
FAQ: Q1: Why does this compound cause hypertension? A1: this compound inhibits the VEGF signaling pathway. This inhibition is believed to reduce nitric oxide (NO) production, a key vasodilator, and increase levels of endothelin-1, a potent vasoconstrictor, leading to an increase in systemic blood pressure.[6][7]
Q2: How frequently should I monitor blood pressure in my rat/mouse model? A2: It is recommended to establish a baseline blood pressure before starting treatment. During treatment, monitor blood pressure weekly for the first cycle (e.g., 2-3 weeks) and then every 2-3 weeks for the remainder of the study, or more frequently if significant elevations are noted.[8]
Troubleshooting Guide: Managing Hypertension
| Observed Issue | Potential Cause | Recommended Action |
| Consistent systolic BP increase of 20-30 mmHg above baseline. | VEGF pathway inhibition. | 1. Confirm reading with a repeat measurement after a short rest period. 2. Continue monitoring. If BP continues to rise, consider intervention. |
| Systolic BP increase >30 mmHg; animal shows no signs of distress. | Significant pharmacological effect. | 1. Intervention: Consider co-administration of an antihypertensive agent. A dihydropyridine calcium channel blocker like nifedipine has been shown to be effective in preclinical models without compromising the antitumor efficacy of VEGFR inhibitors.[9] 2. Dose Reduction: If antihypertensives are not an option, consider a dose reduction of this compound (e.g., by 25-50%). |
| Severe hypertension with signs of distress (lethargy, ruffled fur). | Dose-limiting toxicity. | 1. Immediately pause this compound administration. 2. Provide supportive care. 3. Once the animal has recovered, consider restarting this compound at a significantly lower dose (e.g., 50% of the original dose). 4. If toxicity recurs, the animal may have reached its humane endpoint. |
Experimental Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff)
This protocol is adapted for use with a volume pressure recording (VPR) tail-cuff system.
-
Acclimatization:
-
Procedure:
-
Place the rat or mouse into an appropriate-sized restrainer.
-
Select the correct cuff size for the animal's tail.
-
Place the animal on a warming platform set to a constant temperature (e.g., 37°C) to ensure adequate blood flow to the tail for detection.[11][12]
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Perform a set of 10-15 measurement cycles per animal. The system software will typically discard invalid readings.
-
Record the average systolic and diastolic blood pressure from the valid measurements.
-
-
Antihypertensive Intervention (if required):
-
Agent: Nifedipine.
-
Dose (Rat Model): 10 mg/kg, administered twice daily (bd) via oral gavage.[9]
-
Schedule: Begin nifedipine administration after a consistent, significant increase in blood pressure is confirmed. Monitor blood pressure daily for the first few days of co-administration to ensure it is controlled.
-
Renal Toxicity: Proteinuria
FAQ: Q1: Is proteinuria a common side effect of this compound in animal models? A1: Yes, proteinuria is a known side effect of VEGFR inhibitors.[4] It occurs due to the disruption of the glomerular filtration barrier, which is dependent on VEGF signaling for maintenance.
Q2: How can I monitor proteinuria in mice? A2: The simplest method is using urinalysis dipsticks. For quantitative assessment, urine can be collected using metabolic cages and protein levels measured with a protein assay kit.[13][14]
Troubleshooting Guide: Managing Proteinuria
| Observed Issue | Potential Cause | Recommended Action |
| Trace to 1+ Protein on Dipstick. | Mild glomerular effect. | 1. Continue monitoring at the scheduled intervals. 2. Ensure animals have free access to water to prevent dehydration. |
| 2+ to 3+ Protein on Dipstick. | Moderate renal toxicity. | 1. Confirm with a repeat measurement. 2. Consider a 25% dose reduction of this compound. 3. Increase monitoring frequency to twice weekly. 4. At necropsy, ensure kidneys are collected for histopathological analysis. |
| 4+ Protein, especially with other signs (e.g., edema, >15% weight loss). | Severe renal toxicity. | 1. Pause this compound administration immediately. 2. Provide supportive care (e.g., subcutaneous fluids if dehydrated). 3. If the animal's condition does not improve, it may have reached a humane endpoint. |
Experimental Protocol: Urinalysis for Proteinuria
-
Urine Collection (Spot Sample):
-
Urine Collection (24-hour using Metabolic Cages):
-
Acclimatize animals to the metabolic cages for 24-48 hours before the collection period to reduce stress.[15]
-
Ensure free access to water. Food may be provided in a manner that prevents contamination of the urine sample.
-
Collect urine over a defined period (e.g., 16-24 hours). The collection vessel may be placed on ice to preserve sample integrity.[16]
-
-
Analysis:
-
Dipstick: Briefly dip the reagent strip into the fresh urine sample, blot excess urine, and read the protein pad at the time specified by the manufacturer.
-
Quantitative Assay: Centrifuge collected urine to pellet debris. Measure the protein concentration in the supernatant using a standard assay (e.g., Bradford or BCA). Normalize to creatinine concentration to account for urine dilution.
-
Hepatotoxicity
FAQ: Q1: What are the signs of liver toxicity in mice treated with this compound? A1: In preclinical studies, signs are primarily biochemical and histological. Look for elevations in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[4] Histological analysis may reveal hepatocellular necrosis or inflammation.[17][18]
Troubleshooting Guide: Managing Hepatotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| 1.5-2x elevation in ALT/AST at endpoint. | Mild, subclinical hepatotoxicity. | 1. This is a common finding with TKIs. Document the finding. 2. Ensure liver tissue is fixed properly for detailed histopathological analysis. |
| >3x elevation in ALT/AST; animal appears healthy. | Moderate hepatotoxicity. | 1. If this is an interim finding, consider a dose reduction of this compound for the remainder of the study. 2. Correlate with liver histology to determine the extent of injury. |
| Significant ALT/AST elevation with clinical signs (jaundice, lethargy). | Severe, dose-limiting hepatotoxicity. | 1. This is a rare but serious event. Pause treatment immediately. 2. Provide supportive care. 3. This animal has likely reached a humane endpoint and should be euthanized for analysis. |
Experimental Protocol: Assessment of Liver Toxicity
-
Serum Biochemistry:
-
Blood Collection: At the study endpoint, collect blood via terminal cardiac puncture or from the submandibular vein.[19][20] For serum, collect blood into tubes without anticoagulant and allow it to clot for 30 minutes at room temperature.[3]
-
Serum Separation: Centrifuge the clotted blood at 1,500-2,000 x g for 10-15 minutes at 4°C.[3][21]
-
Analysis: Transfer the serum to a new tube and analyze for ALT and AST levels using a clinical chemistry analyzer.[18]
-
-
Liver Histopathology (H&E Staining):
-
Tissue Collection: At necropsy, excise the entire liver, rinse with cold saline, and blot dry.
-
Fixation: Fix a representative section of a liver lobe in 10% neutral buffered formalin for 24-48 hours.[6]
-
Processing: Following fixation, transfer the tissue to 70% ethanol. Process through graded alcohols and xylene, and embed in paraffin.[6]
-
Sectioning & Staining: Cut 4-5 µm sections and mount on slides. Deparaffinize and rehydrate the sections. Stain with Hematoxylin for 3-5 minutes, rinse, differentiate in acid alcohol, and then counterstain with Eosin for 30-60 seconds. Dehydrate and mount with a coverslip.[1][22][23]
-
Evaluation: A pathologist should evaluate the slides for signs of injury, such as necrosis, inflammation, steatosis, and cholestasis.[18]
-
General Welfare: Weight Loss & Diarrhea
FAQ: Q1: What causes weight loss in this compound-treated animals? A1: Weight loss is multifactorial and can be a component of cancer cachexia, which may be exacerbated by drug toxicity. This compound can cause gastrointestinal issues like diarrhea and reduced appetite (anorexia), leading to decreased caloric intake and nutrient absorption.[2][24]
Q2: How should I manage mild to moderate diarrhea? A2: For mild diarrhea (soft, but formed stools), ensure continued access to hydration. For moderate diarrhea (unformed, liquid stools), provide supportive care and consider an anti-diarrheal agent like loperamide after consulting with a veterinarian.[25]
Troubleshooting Guide: Managing General Welfare
| Observed Issue | Potential Cause | Recommended Action |
| Gradual weight loss up to 10% of initial body weight. | Reduced food/water intake; early cachexia. | 1. Monitor Intake: Quantify daily food and water consumption. 2. Nutritional Support: Provide a highly palatable, energy-dense, soft supplemental diet (e.g., DietGel® Boost, or a mash of standard chow).[2][24] 3. Hydration: Ensure easy access to water. Consider subcutaneous fluids (warmed sterile saline, 1-2 mL) if dehydration is suspected.[2] |
| Weight loss >15% or sudden, rapid weight loss. | Severe toxicity; advanced cachexia. | 1. Pause Dosing: Temporarily halt this compound administration. 2. Intensify Supportive Care: Provide nutritional supplements and subcutaneous fluids daily. 3. Dose Reduction: If the animal recovers, re-initiate this compound at a 50% reduced dose. 4. Humane Endpoint: A body weight loss of 20% is a commonly used humane endpoint.[24] |
| Persistent, watery diarrhea. | Gastrointestinal toxicity. | 1. Supportive Care: Provide subcutaneous fluids to prevent dehydration. 2. Dietary Modification: Provide a simple, digestible diet. 3. Pharmacological Intervention: Consult with a veterinarian about using loperamide (e.g., 2 mg/kg). Note that this may affect gut motility and compound other issues.[25] |
Diagrams of Key Mechanisms
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. bcm.edu [bcm.edu]
- 4. Pharmacokinetics and disposition of this compound, an oral tyrosine kinase inhibitor, in experimental animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Graphviz [graphviz.org]
- 15. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 16. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wws.uhcancercenter.org [wws.uhcancercenter.org]
- 20. Clinical Biochemistry Parameters in C57BL/6J Mice after Blood Collection from the Submandibular Vein and Retroorbital Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 22. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 24. clearh2o.com [clearh2o.com]
- 25. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
Troubleshooting Anlotinib Solubility for Cell Culture Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Anlotinib in cell culture assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) but has low solubility in water and ethanol.[1][2] Therefore, DMSO is the recommended solvent for preparing stock solutions of this compound for cell culture experiments.
Q2: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. Why did this happen and how can I prevent it?
A2: Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue due to its hydrophobic nature.[2] This occurs when the concentration of this compound exceeds its solubility limit in the final medium. The final concentration of DMSO is critical for maintaining solubility.[2]
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform distribution.
-
Final this compound Concentration: Do not exceed the known solubility limit of this compound in the final culture medium. If you observe precipitation, you are likely working at a concentration that is too high.
Q3: What is the maximum solubility of this compound in different solvents?
A3: The solubility of this compound can vary depending on the solvent and the specific salt form (e.g., this compound hydrochloride). The table below summarizes the reported solubility data.
Quantitative Data Summary
| Solvent/Solution | Approximate Solubility | Reference |
| DMSO | ~1 mg/mL | [3][4] |
| 48 mg/mL (99.92 mM) | [5] | |
| 96 mg/mL (199.85 mM) | [5] | |
| Dimethyl formamide (DMF) | ~0.5 mg/mL | [3][4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3][4] |
| Water | Practically insoluble | [1] |
| Ethanol | Insoluble | [5] |
Note: Solubility can be affected by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (MW: 480.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.804 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7][8]
Protocol 2: Diluting this compound Stock Solution for Cell Culture Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to reach the final desired concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you would first make an intermediate dilution.
-
Add the final diluted this compound solution to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
Remember to include a vehicle control in your experiment, which consists of the same final concentration of DMSO used to dilute the this compound.
Visualizations
This compound Signaling Pathway
This compound is a multi-target tyrosine kinase inhibitor that primarily targets key receptors involved in angiogenesis and tumor cell proliferation.[9][10][11][12][13][14] The diagram below illustrates the major signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple receptor tyrosine kinases.
Troubleshooting Workflow for this compound Solubility Issues
This flowchart provides a step-by-step guide to troubleshoot precipitation issues when preparing this compound for cell culture experiments.
Caption: Troubleshooting this compound precipitation in cell culture.
References
- 1. Buy this compound dihydrochloride | 1360460-82-7 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lnskaxh.com [lnskaxh.com]
- 7. This compound combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. This compound combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 12. Frontiers | this compound: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of this compound, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Anlotinib sensitivity in resistant tumors
Welcome to the technical support center for researchers investigating strategies to enhance Anlotinib sensitivity in resistant tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-resistant non-small cell lung cancer (NSCLC) cell line shows poor response to this compound monotherapy. What are the common resistance mechanisms I should investigate first?
A1: Acquired resistance to this compound and other tyrosine kinase inhibitors (TKIs) in NSCLC often involves the activation of bypass signaling pathways. Based on current literature, primary mechanisms to investigate include:
-
MET Amplification: The MET receptor tyrosine kinase can become amplified, leading to downstream activation of pro-survival pathways like STAT3/Akt, independent of the pathways this compound primarily targets.[1][2]
-
FGFR1 Overexpression: Fibroblast Growth Factor Receptor 1 (FGFR1) signaling can act as a compensatory pathway, particularly in EGFR-TKI resistant models.[3] this compound has inhibitory activity against FGFR1, but overexpression may require combination strategies.[3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT acquire a more migratory and drug-resistant phenotype. This is a known mechanism for resistance to EGFR-TKIs like osimertinib, which can be reversed by this compound.[5] Check for changes in EMT markers such as decreased E-cadherin and increased Vimentin or N-cadherin.[5]
Troubleshooting Tip: Start by performing a Western blot or qPCR to assess the protein and mRNA levels of MET, p-MET, FGFR1, E-cadherin, and Vimentin in your resistant cell line compared to its parental, sensitive counterpart.
Q2: I am planning a combination study with this compound in an EGFR-TKI resistant NSCLC model. Which combination agent is most appropriate?
A2: Combining this compound with an EGFR-TKI that the cells have become resistant to is a well-supported strategy.
-
For Gefitinib/Erlotinib Resistance (non-T790M): this compound can restore sensitivity by inhibiting FGFR1 and VEGFR2 signaling, which act as bypass pathways.[3][6] A combination of this compound and Gefitinib has been shown to synergistically inhibit proliferation and induce apoptosis by downregulating the Akt and ERK pathways.[6]
-
For Osimertinib Resistance: If resistance is mediated by EMT, combining this compound with Osimertinib can effectively reverse this phenotype and restore sensitivity.[5]
-
For KRAS-G12C Mutant NSCLC: If your model has a KRAS-G12C co-mutation, combining this compound with a specific KRAS-G12C inhibitor can enhance efficacy by inhibiting the c-Myc/ORC2 axis.[7]
Q3: We are observing multidrug resistance (MDR) in our osteosarcoma cell line, making it resistant to conventional chemotherapies and this compound. What is a potential mechanism and solution?
A3: A common mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (PGP1/ABCB1), which actively pump drugs out of the cell. This compound has been shown to directly inhibit the function of PGP1.[8][9] This suggests this compound can act as a chemosensitizer.
Experimental Strategy: Consider combining this compound with a conventional chemotherapy agent to which the cells are resistant (e.g., doxorubicin). This compound's inhibition of PGP1 may restore the intracellular concentration and efficacy of the chemotherapy drug.[8]
Q4: My in vivo xenograft study using an this compound combination is showing limited efficacy. What experimental parameters should I re-evaluate?
A4:
-
Dosing and Schedule: Ensure the dosing for both this compound and the combination agent is optimized. This compound is typically administered for 2 weeks on, 1 week off in clinical settings, a schedule that can be adapted for preclinical models.[10]
-
Tumor Microenvironment: this compound's primary anti-angiogenic effect may not be sufficient in some models. The formation of an immunosuppressive microenvironment can be a resistance mechanism to anti-angiogenic therapy.[11]
-
Alternative Combination: If a TKI or chemotherapy combination is failing, consider combining this compound with an immune checkpoint inhibitor (ICI). This compound can help normalize tumor vasculature, potentially enhancing the infiltration and efficacy of immune cells.[12] This strategy has shown promise in sarcoma and SCLC.[11][12]
Quantitative Data on this compound Combination Strategies
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the potential of combination strategies to overcome this compound resistance.
Table 1: Preclinical Efficacy of this compound in Reversing TKI Resistance
| Cell Line | Resistance Model | Combination | IC50 of TKI (Alone) | IC50 of TKI (w/ this compound) | Fold Change in Sensitivity | Reference |
|---|---|---|---|---|---|---|
| PC9-OR | Osimertinib-Resistant NSCLC | Osimertinib + this compound (4 µmol/L) | 2.15 µmol/L | 0.43 µmol/L | ~5.0x | [5] |
| HCC827-OR | Osimertinib-Resistant NSCLC | Osimertinib + this compound | Not specified | Significantly Decreased | Not specified | [5] |
| PC9/GR | Gefitinib-Resistant NSCLC | Gefitinib + this compound | High | Significantly Decreased | Not specified |[6] |
Table 2: Clinical Efficacy of this compound Combination Therapies in EGFR-Mutant NSCLC After Acquired TKI Resistance
| Study Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
|---|
| 24 advanced EGFR-mutant NSCLC patients with acquired EGFR-TKI resistance | EGFR-TKI + this compound | 20.8% | 95.8% | 11.53 months |[6] |
Key Signaling Pathways
The following diagrams illustrate the molecular pathways involved in this compound resistance and the mechanisms by which combination therapies can restore sensitivity.
Caption: this compound overcoming EGFR-TKI resistance by co-inhibiting VEGFR2 and the FGFR1 bypass pathway.
Caption: this compound reversing cisplatin resistance via the MET/STAT3/Akt/MCL-1 signaling axis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 / MTT)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) and assess the synergistic effects of drug combinations.
-
Cell Seeding: Plate cells (e.g., parental and resistant NSCLC cells) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, the combination drug (e.g., Osimertinib), and the combination of both in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Final Incubation: Incubate for 1-4 hours. For MTT, you will subsequently need to dissolve the formazan crystals with 150 µL of DMSO.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability relative to the vehicle control. Use software like GraphPad Prism to plot dose-response curves and calculate IC50 values.
Protocol 2: Western Blot Analysis for Resistance Markers
This protocol is used to detect changes in protein expression and phosphorylation status in resistant cells.
-
Cell Lysis: Treat cells with the desired drugs for the specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-E-cadherin, anti-Vimentin, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a typical experiment to test the efficacy of this compound combinations in vivo.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 resistant cancer cells (e.g., PC9-OR) suspended in PBS or Matrigel into the flank of 4-6 week old nude mice.
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=5-8 per group):
-
Group 1: Vehicle (Control)
-
Group 2: this compound alone
-
Group 3: Combination drug alone (e.g., Osimertinib)
-
Group 4: this compound + Combination drug
-
-
Drug Administration: Administer drugs as per the determined schedule and dosage (e.g., this compound via oral gavage, 5 days a week).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the experiment. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., immunohistochemistry or Western blot).
Caption: Experimental workflow for investigating an this compound combination strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent use of this compound overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reverses Multidrug Resistance (MDR) in Osteosarcoma by Inhibiting P-Glycoprotein (PGP1) Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of first-line this compound-based combinations for advanced non-small cell lung cancer: a three-armed prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Combining Immunotherapy with this compound in Extensive-Stage Small Cell Lung Cancer: A Multicenter Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Primary Resistance to Anlotinib
Welcome to the technical support center for researchers investigating primary resistance to the multi-targeted tyrosine kinase inhibitor, Anlotinib. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the known primary resistance mechanisms to this compound?
Primary resistance to this compound can be multifaceted and tumor-type dependent. Key mechanisms identified include:
-
Pre-existing activation of bypass signaling pathways: Tumor cells may possess inherent activation of signaling pathways that circumvent the inhibitory effects of this compound. These can include the FGF/FGFR, MET/STAT3/Akt, and TGF-β signaling cascades.[1][2][3] For instance, overexpression of FGFR1 has been identified as a potential mechanism of resistance in non-small cell lung cancer (NSCLC).[1]
-
Genetic predisposition: Pre-existing mutations in genes downstream of the receptor tyrosine kinases (RTKs) targeted by this compound can confer primary resistance.
-
Epithelial-to-Mesenchymal Transition (EMT): A pre-existing mesenchymal phenotype in tumor cells can contribute to intrinsic resistance to this compound.[4]
-
Tumor microenvironment factors: The presence of certain cytokines and growth factors in the tumor microenvironment can promote resistance. For example, CXCL2 has been implicated in this compound resistance in lung cancer cells.[5]
Q2: My cells show no response to this compound treatment from the start. What are the initial troubleshooting steps?
If you observe a lack of response to this compound in your initial experiments, consider the following:
-
Confirm Drug Activity: Ensure the this compound compound is active. Test it on a known sensitive cell line as a positive control.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination or misidentification.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response study with a wide range of this compound concentrations and multiple time points to ensure you are using an appropriate concentration and treatment duration.
-
Assess Target Expression: Verify the expression of this compound's primary targets (e.g., VEGFR, FGFR, PDGFR) in your cell model. Low or absent expression of these targets could explain the lack of response.
-
Evaluate Basal Pathway Activation: Analyze the basal activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in your untreated cells. Constitutive activation of downstream effectors can render the cells independent of the RTKs inhibited by this compound.
Q3: How can I determine if bypass signaling is responsible for the primary resistance I am observing?
To investigate the role of bypass signaling pathways, you can:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells. This can help identify unexpected activated pathways.
-
Western Blot Analysis: Probe for the phosphorylated (active) forms of key signaling molecules in suspected bypass pathways (e.g., p-MET, p-FGFR1, p-AKT, p-ERK).[1][6]
-
Inhibitor Combination Studies: Treat your cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway. A synergistic effect on cell viability would suggest the involvement of that pathway in resistance.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (MTT/CCK-8).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic across all wells. |
| Incubation Time | Standardize the incubation time for both drug treatment and the viability reagent (MTT/CCK-8). |
| Plate Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
Problem 2: Difficulty in establishing an this compound-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration | Start with a low concentration of this compound (below the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner over several weeks or months. |
| Cell Recovery | Allow sufficient time for cells to recover and repopulate between dose escalations. |
| Heterogeneity of Parental Line | Consider single-cell cloning of the parental line to start with a more homogenous population, which may facilitate the selection of resistant clones. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Status | This compound IC50 (µM) | Reference |
| PC9 | Gefitinib-sensitive | - | [6] |
| PC9/GR | Gefitinib-resistant | - | [6] |
| HCC827 | Osimertinib-sensitive | - | [4] |
| HCC827-OR | Osimertinib-resistant | - | [4] |
| NCI-H1975 | This compound-sensitive | - | [5] |
| NCI-H1975-R | This compound-resistant | - | [5] |
Note: Specific IC50 values for this compound were not consistently provided in the initial search results. Researchers should determine these empirically.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Reference |
| MGC803-R | This compound + LY364947 | Significant reduction vs. This compound alone | [3] |
| PC9-OR | Osimertinib + this compound | Significantly smaller tumors vs. single agents | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[1][6]
-
Drug Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours.[1][6]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) value.
Colony Formation Assay
-
Cell Seeding: Seed 500 cells per well in a 6-well plate and incubate overnight.[6]
-
Drug Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.[6]
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, changing the medium every 3 days.[4][6]
-
Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.[6]
-
Quantification: Count the number of colonies with a diameter > 0.5 mm.[6]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FGFR1, FGFR1, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Signaling Pathways and Workflows
This compound's Primary Targets and Downstream Signaling
Caption: this compound inhibits key RTKs and downstream pathways.
Bypass Signaling as a Mechanism of Primary Resistance
Caption: Activated bypass pathways can sustain downstream signaling.
Experimental Workflow for Investigating Primary Resistance
Caption: A logical workflow for investigating primary resistance.
References
- 1. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome profiling analysis reveals that CXCL2 is involved in this compound resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent use of this compound overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib Dose Reduction Strategies: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding anlotinib dose reduction strategies to manage adverse events (AEs) during pre-clinical and clinical research.
Troubleshooting Guides
Question: How should I manage rising blood pressure in a subject during this compound administration in my study?
Answer:
Hypertension is a common adverse event associated with this compound, a multi-target tyrosine kinase inhibitor (TKI) that targets pathways including VEGFR.[1][2] Close monitoring and proactive management are crucial to ensure subject safety and treatment continuation.
Management Strategy:
-
Baseline Assessment: Before initiating this compound, establish a baseline blood pressure for each subject.
-
Regular Monitoring: Implement a strict blood pressure monitoring schedule throughout the treatment cycle.
-
Pharmacological Intervention: For grade 2 or higher hypertension, consider introducing antihypertensive medications. Commonly used agents include calcium channel blockers (CCBs) and angiotensin-converting enzyme inhibitors (ACEIs).[2] Combination therapy may be necessary for grade 3 or higher hypertension.[2]
-
Dose Modification: If hypertension persists despite medical management, a dose reduction of this compound is warranted. The standard 12 mg daily dose can be reduced to 10 mg, and further to 8 mg if necessary.[3][4]
Experimental Workflow for Managing this compound-Induced Hypertension
Caption: Workflow for monitoring and managing hypertension during this compound treatment.
Question: What are the recommended steps for managing Hand-Foot Syndrome (HFS) in subjects receiving this compound?
Answer:
Hand-Foot Syndrome (HFS), also known as palmar-plantar erythrodysesthesia, is a common dermatological toxicity associated with TKIs like this compound.[1]
Management Protocol:
-
Patient Education: Advise subjects on preventative measures such as avoiding hot water, pressure on hands and feet, and using moisturizing creams.
-
Symptomatic Treatment: For grade 1 HFS, topical corticosteroids and emollients can be used.
-
Dose Interruption and Reduction: For grade 2 or higher HFS that is intolerable despite supportive care, a temporary interruption of this compound may be necessary.[3] Once the severity decreases to grade 1 or less, treatment can be resumed at a reduced dose (e.g., from 12 mg to 10 mg or 8 mg).[3][4][5] If HFS recurs at the reduced dose, further dose reduction or discontinuation should be considered.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its adverse events?
A1: this compound is a multi-target tyrosine kinase inhibitor that primarily targets VEGFR, FGFR, PDGFR, and c-Kit.[6][7][8] By inhibiting these receptors, this compound suppresses tumor angiogenesis and growth.[8][9] However, these signaling pathways are also involved in normal physiological processes. The inhibition of VEGFR, for example, is linked to hypertension and proteinuria, while the broader kinase inhibition likely contributes to other toxicities like HFS and fatigue.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple receptor tyrosine kinases and downstream pathways.
Q2: What are the common adverse events associated with this compound and at what frequency do they occur?
A2: Common adverse events (AEs) associated with this compound are generally manageable and primarily of grade 1-2 severity.[2] The incidence of grade 3 or higher AEs is reported to be between 21.67% and 61.90%.[1][5]
Table 1: Incidence of Common this compound-Related Adverse Events
| Adverse Event | All Grades Incidence (%) | Grade ≥3 Incidence (%) |
| Hypertension | 42 - 64.6% | 4.8 - 13.6% |
| Hand-Foot Syndrome | 30.3 - 43.2%[10] | Grade 3 reported[11] |
| Fatigue | 29.2 - 46.3%[10] | Data not specified |
| Hypertriglyceridemia | 16.9%[10] | Data not specified |
| Diarrhea | 15.7%[10] | Data not specified |
| Proteinuria | 11.2 - 17.3%[5][10] | Grade 3 reported[4] |
Q3: What are the recommended dose reduction steps for this compound in response to adverse events?
A3: The standard starting dose of this compound is typically 12 mg once daily for 14 days, followed by a 7-day break.[12] Dose adjustments are made based on the severity and persistence of adverse events.
Table 2: this compound Dose Reduction Schedule for Adverse Events
| Adverse Event Grade | Recommended Action |
| Grade 2 (intolerable) | Reduce dose to 10 mg daily.[3][4] |
| Grade 3 or 4 | Interrupt treatment until resolution to Grade ≤1, then resume at a reduced dose (10 mg or 8 mg daily).[3][4] |
| Recurrent Grade 3 at 8 mg | Consider treatment discontinuation. |
Logical Flow for this compound Dose Modification
Caption: Decision tree for this compound dose modification based on adverse event severity.
Q4: Are there established experimental protocols for assessing this compound-related toxicities?
A4: While specific protocols for this compound are often study-dependent, standard methodologies for assessing drug toxicity are applicable. These can be categorized into in vitro and in vivo studies.
In Vitro Toxicity Assessment:
-
Cytotoxicity Assays: Using cell lines (e.g., endothelial cells, keratinocytes) to determine the concentration of this compound that causes cell death (IC50). This can help predict tissue damage.
-
Cell-based Assays for Specific Toxicities: For example, assessing the effect of this compound on endothelial cell tube formation to model its anti-angiogenic effects and potential vascular toxicities.
In Vivo Toxicity Assessment:
-
Animal Models: Rodent models are commonly used to assess acute, sub-acute, and chronic toxicity.[13] Parameters monitored include changes in body weight, food and water consumption, clinical signs of toxicity, and histopathological analysis of major organs.
-
Specific Toxicity Models: For HFS, specific animal models that develop skin lesions on their paws after administration of certain drugs can be used to evaluate the efficacy of management strategies.
General Experimental Protocol for In Vivo Toxicity Study
Caption: A generalized workflow for an in vivo toxicity assessment of this compound.
References
- 1. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Management of this compound‐related adverse events in patients with advanced non‐small cell lung cancer: Experiences in ALTER‐0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Management of this compound-related adverse events in patients with advanced non-small cell lung cancer: Experiences in ALTER-0303 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness and Safety of this compound Monotherapy for Patients with Extensive-stage Small-Cell Lung Cancer Who Progressed to Chemotherapy: A Real-world Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of this compound treatment for advanced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-label use of this compound in malignancies’ treatment: efficacy and management of adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biogem.it [biogem.it]
Anlotinib Oral Bioavailability Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the oral bioavailability of Anlotinib in preclinical oral gavage studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in common preclinical models?
This compound generally exhibits good membrane permeability and is rapidly absorbed after oral administration.[1][2][3] However, its absolute oral bioavailability can be variable. In rats, it is reported to be in the range of 28% to 58%, while in dogs, the range is higher, between 41% and 77%.[1][2][4][5]
Q2: What are the primary factors that limit or cause variability in this compound's oral bioavailability?
Several factors contribute to the variable bioavailability of this compound:
-
Poor Aqueous Solubility: As a tyrosine kinase inhibitor (TKI), this compound's limited solubility can hinder its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[6][7][8]
-
Presystemic Metabolism: this compound is extensively metabolized, primarily by cytochrome P450 enzymes in the liver and gut wall, with CYP3A4 and CYP3A5 being the major isoforms involved.[1][2][3][9] This first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: Although not extensively detailed for this compound specifically, many TKIs are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.[10]
-
Formulation-Related Issues: The choice of vehicle for oral gavage is critical. A poorly formulated suspension can lead to inaccurate dosing and incomplete dissolution.
Q3: What are the main strategies to enhance this compound's bioavailability in oral gavage studies?
The primary strategies focus on overcoming its solubility and metabolism limitations:
-
Formulation Improvement: Developing advanced formulations to increase solubility and dissolution rate is the most common approach. This includes nanocrystal technology and lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[6][11]
-
Inhibition of Metabolism/Efflux: Co-administration with inhibitors of CYP3A4 or P-gp can increase exposure, though this complicates the interpretation of single-agent activity. Some formulation excipients also have P-gp inhibitory effects.[10][12]
-
Protocol Standardization: Ensuring strict adherence to protocols, such as overnight fasting before administration, can reduce variability caused by food effects.[4]
Troubleshooting Guide
Issue 1: Low and Inconsistent Plasma Exposure
Q: My pharmacokinetic study in rats shows Cmax and AUC values for this compound that are significantly lower and more variable than the reported ranges (28-58% bioavailability). What are the potential causes and solutions?
A: This is a common challenge often linked to formulation and dissolution.
-
Potential Cause 1: Inadequate Drug Dissolution: The this compound in your vehicle may not be dissolving sufficiently in the GI tract before it is eliminated. A simple aqueous suspension of a poorly soluble compound often results in low exposure.
-
Solution: Enhance the formulation.
-
Particle Size Reduction: Milling or micronizing the this compound powder increases the surface area for dissolution. Creating drug nanocrystals is an advanced and highly effective form of this strategy.[13]
-
Amorphous Solid Dispersions: Converting crystalline this compound into a more soluble amorphous state by creating a solid dispersion with polymers can significantly improve dissolution rates.[14][15]
-
Lipid-Based Formulations: A Self-Nanoemulsifying Drug Delivery System (SNEDDS) can be highly effective. SNEDDS are isotropic mixtures of oil, surfactant, and a cosolvent/cosurfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in the GI fluids, keeping the drug solubilized for absorption.[11][16]
-
-
Potential Cause 2: Unstable Gavage Formulation: If you are using a suspension, the this compound particles may be settling over time, leading to inconsistent concentrations being drawn into the syringe for each animal.
-
Solution: Improve your vehicle.
-
Use a viscosity-enhancing suspending agent, such as 0.5% w/v carboxymethyl cellulose (CMC) or methylcellulose (MC).
-
Ensure the suspension is continuously stirred or vortexed between dosing each animal to maintain homogeneity.
-
Consider developing a solution-based formulation like SNEDDS to eliminate suspension-related issues entirely.[17]
-
Issue 2: High Inter-Animal Variability
Q: I am observing high standard deviations in my plasma concentration data, even within the same dosing group. How can I minimize this variability?
A: High inter-animal variability can obscure the true pharmacokinetic profile.
-
Potential Cause 1: Inconsistent Gavage Technique: Improper or inconsistent oral gavage technique can lead to dosing errors or deposition of the drug in the esophagus instead of the stomach.
-
Solution: Standardize the procedure.
-
Ensure all technicians are properly trained on the correct gavage technique for the species.
-
Use appropriate gavage needle sizes and ensure the dose is delivered directly to the stomach.
-
Verify the dose volume for each animal based on its most recent body weight.
-
-
Potential Cause 2: Food Effects: The presence of food in the stomach can significantly and variably affect the absorption of many drugs.
-
Solution: Standardize feeding schedules.
-
Animals should be fasted overnight (typically 12-16 hours) before oral dosing to ensure an empty stomach.[4]
-
Ensure all animals have free access to water during the fasting period.
-
-
Potential Cause 3: Non-Homogeneous Formulation: As mentioned previously, if the drug is not evenly suspended in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure formulation homogeneity by constant stirring and by validating the formulation's stability and uniformity.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Species
| Parameter | Rats | Dogs |
|---|---|---|
| Oral Dose Range | 1.5 - 6 mg/kg | 0.5 - 2 mg/kg |
| Oral Bioavailability (F%) | 28% - 58%[1][2] | 41% - 77%[1][2] |
| Terminal Half-life (t½) | ~5.1 h[1][2] | ~22.8 h[1][2] |
| Plasma Clearance (CL) | ~5.35 L/h/kg[1][2] | ~0.40 L/h/kg[1][2] |
| Volume of Distribution (Vd) | ~27.6 L/kg[1][2] | ~6.6 L/kg[1][2] |
| Plasma Protein Binding | ~97%[1][2] | ~96%[1][2] |
Table 2: Conceptual Comparison of Formulation Strategies for this compound
| Formulation Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Aqueous Suspension | Dispersed solid particles in an aqueous vehicle (e.g., with 0.5% CMC). | Simple to prepare. | Low bioavailability for poorly soluble drugs; risk of particle settling and dose inaccuracy. |
| Nanocrystals | Reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity.[13] | Significant increase in dissolution rate and bioavailability; can be formulated as a suspension.[6][7] | Requires specialized equipment (e.g., high-pressure homogenizer, wet media mill). |
| Solid Dispersion | Drug is dispersed in a solid polymer matrix in an amorphous state.[15] | Enhances solubility by preventing crystallization; can be formulated as a powder for reconstitution.[14] | Potential for recrystallization during storage; requires screening for optimal polymer. |
| SNEDDS | Anhydrous mixture of oil, surfactant, and cosurfactant that forms a nanoemulsion in the GI tract.[11][16] | Greatly enhances solubility and absorption; can bypass first-pass metabolism; provides a uniform, solution-based dose.[11] | Requires careful screening and optimization of excipients; higher complexity in development. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Suspension (for Oral Gavage)
-
Objective: To prepare a basic 1 mg/mL this compound suspension in 0.5% carboxymethyl cellulose (CMC) for oral gavage in rats.
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), sodium salt
-
Sterile water for injection
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle: Weigh 0.5 g of CMC and add it to a beaker containing ~80 mL of sterile water while stirring. Continue to stir until the CMC is fully dissolved (this may take several hours). Transfer to a 100 mL volumetric flask and add water to the mark.
-
Weigh the required amount of this compound powder for the desired final concentration and volume. For 10 mL of a 1 mg/mL suspension, weigh 10 mg of this compound.
-
Place the this compound powder into a glass mortar.
-
Add a small volume (~1-2 mL) of the 0.5% CMC vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break up any clumps.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the entire mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Crucial Step: Keep the suspension continuously stirring on a magnetic plate during the entire dosing procedure to prevent settling.
-
Protocol 2: General Workflow for Developing an this compound-Loaded SNEDDS
-
Objective: To outline the steps for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to improve this compound's oral delivery.
-
Phase 1: Excipient Screening
-
Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Labrafil M2125CS, oleic acid, Capryol 90), surfactants (e.g., Labrasol, Tween 80, Kolliphor EL), and cosurfactants (e.g., Transcutol HP, PEG 400). Add excess this compound to a known volume of each excipient, vortex, and equilibrate for 48-72 hours. Centrifuge and quantify the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Selection: Choose the oil, surfactant, and cosurfactant that demonstrate the highest solubilizing capacity for this compound.
-
-
Phase 2: Ternary Phase Diagram Construction
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios (e.g., from 1:9 to 9:1).
-
For each mixture, take a small volume (~100 µL) and dilute it with an aqueous phase (e.g., water or buffer) up to 100-fold.
-
Visually observe the resulting mixture for spontaneity of emulsification and clarity. Good formulations will form a clear or slightly bluish, transparent nanoemulsion rapidly with gentle agitation.
-
Plot the results on a ternary phase diagram to identify the robust self-nanoemulsification region.
-
-
Phase 3: Formulation Optimization
-
Select several promising formulations from the nanoemulsification region.
-
Load each formulation with this compound (typically at 80% of its measured saturation solubility to prevent precipitation).
-
Characterize the formulations upon aqueous dilution for:
-
Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS). Aim for a droplet size < 200 nm and a low PDI (< 0.3).
-
Thermodynamic Stability: Assess for any phase separation or drug precipitation after centrifugation and multiple freeze-thaw cycles.
-
-
-
Phase 4: In Vivo Evaluation:
-
Select the most stable and optimized SNEDDS formulation for oral gavage studies in the chosen animal model (e.g., rats).
-
Perform a pharmacokinetic study comparing the this compound-SNEDDS to a standard suspension and determine key parameters like Cmax, AUC, and bioavailability.
-
Visualizations
Factors Affecting this compound Bioavailability
Caption: Key barriers impacting this compound's journey from oral administration to systemic circulation.
Experimental Workflow for Bioavailability Enhancement
Caption: A systematic workflow for developing and testing an improved this compound formulation.
This compound's Multi-Target Inhibition Pathway
Caption: this compound inhibits key signaling pathways involved in tumor angiogenesis and proliferation.[18][19][20]
References
- 1. Pharmacokinetics and disposition of this compound, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Pharmacokinetics and disposition of this compound, an oral tyrosine kinase inhibitor, in experimental animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Nanocrystal Injection of Insoluble Drug this compound and Its Antitumor Effects on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Nanocrystal Injection of Insoluble Drug this compound and Its Antitumor Effects on Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 11. The Role of Self-Nanoemulsifying Drug Delivery Systems of CDODA-Me in Sensitizing Erlotinib-Resistant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneficial Pharmacokinetic Drug Interactions: A Tool to Improve the Bioavailability of Poorly Permeable Drugs [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-label use of this compound in malignancies’ treatment: efficacy and management of adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synergizing Success: The Role of this compound Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Anlotinib-Induced Hand-Foot Skin Reaction in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mitigation of hand-foot skin reaction (HFSR) in animal studies involving Anlotinib. The information is based on existing literature for this compound and other tyrosine kinase inhibitors (TKIs) that induce similar cutaneous toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hand-foot skin reaction (HFSR)?
This compound is a multi-target tyrosine kinase inhibitor that blocks signaling pathways involved in angiogenesis and tumor cell proliferation, primarily by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). The current understanding is that the inhibition of these kinases in the skin, particularly the dual inhibition of VEGFR and PDGFR, disrupts the normal function and repair of endothelial cells and keratinocytes in the hands and feet. This can lead to inflammation, apoptosis (cell death), and impaired capillary repair, manifesting as the characteristic symptoms of HFSR, which include redness, swelling, pain, and blistering on the palms and soles.
Q2: Are there established animal models for studying this compound-induced HFSR?
While specific, validated animal models for this compound-induced HFSR are not extensively documented in publicly available literature, researchers can adapt models used for other TKIs that cause HFSR. A common approach involves the administration of this compound to immunocompromised mice (e.g., BALB/c nude mice) or rats at clinically relevant doses. The development of HFSR-like symptoms, such as erythema, edema, and hyperkeratosis on the footpads, can be monitored and graded. One study has shown that IL-10 knockout mice are more susceptible to developing HFSR-like phenotypes when treated with other TKIs, suggesting a potential model for exacerbating and studying the reaction.
Q3: What are the potential therapeutic agents to mitigate this compound-induced HFSR in animal models?
Based on clinical studies of HFSR induced by other TKIs and chemotherapeutic agents, the following agents are promising candidates for investigation in animal models of this compound-induced HFSR:
-
Celecoxib (a selective COX-2 inhibitor): Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Clinical trials have demonstrated that oral celecoxib can reduce the incidence and severity of capecitabine-induced hand-foot syndrome.[1][2] Its anti-inflammatory properties make it a strong candidate for mitigating this compound-induced HFSR.
-
Topical Urea Cream: Urea-based creams have been shown to be effective in preventing moderate to severe sorafenib-induced HFSR.[1][2] Urea acts as a keratolytic and moisturizing agent, which can help to alleviate the hyperkeratosis and dryness associated with HFSR.
-
Topical Corticosteroids: Potent topical corticosteroids are often used to manage the inflammatory component of HFSR. Their efficacy in an this compound animal model would be a valuable area of investigation.
Q4: How can I quantify the severity of HFSR in my animal model?
A quantitative assessment of HFSR in animal models can be achieved through a combination of methods:
-
Macroscopic Scoring: A grading scale (e.g., from 0 to 4) can be used to score the visible signs of HFSR on the footpads, including erythema, edema, desquamation, and ulceration.
-
Histopathological Analysis: Skin biopsies from the footpads can be examined for epidermal thickness, hyperkeratosis, parakeratosis, inflammation, and vascular changes.
-
Immunohistochemistry: Staining for markers of inflammation (e.g., CD45, F4/80), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3) can provide quantitative data on the cellular changes in the skin.
-
Behavioral Tests: Changes in gait or reluctance to move can be monitored as indirect indicators of pain and discomfort associated with HFSR.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to induce consistent HFSR in the animal model. | - this compound dosage is too low.- The animal strain is resistant to the cutaneous side effects.- Insufficient duration of this compound administration. | - Perform a dose-escalation study to determine the optimal this compound dose for inducing HFSR without causing systemic toxicity.- Consider using an immunocompromised strain or a genetically modified model (e.g., IL-10 knockout mice) that may be more susceptible.- Extend the treatment period and monitor for the onset of HFSR symptoms. |
| High mortality rate in the this compound-treated group. | - this compound dosage is too high, leading to systemic toxicity. | - Reduce the dose of this compound.- Closely monitor the animals for signs of toxicity (e.g., weight loss, lethargy) and establish humane endpoints.- Consider a different dosing schedule (e.g., intermittent dosing). |
| Variability in HFSR severity among animals in the same treatment group. | - Inconsistent drug administration.- Individual differences in animal sensitivity. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Record and analyze individual animal data to identify potential outliers. |
| Difficulty in assessing the efficacy of the mitigating agent. | - The mitigating agent is not effective at the tested dose.- The timing of administration of the mitigating agent is not optimal.- The outcome measures are not sensitive enough. | - Conduct a dose-response study for the mitigating agent.- Test different administration schedules (e.g., prophylactic vs. therapeutic).- Utilize a combination of macroscopic, microscopic, and molecular endpoints to assess efficacy. |
Data Presentation
Table 1: Hypothetical Quantitative Data for Mitigation of this compound-Induced HFSR in a Mouse Model
| Treatment Group | This compound Dose (mg/kg/day) | Mitigating Agent | Average HFSR Score (0-4) | Epidermal Thickness (µm) | Inflammatory Cell Infiltrate (cells/mm²) |
| Vehicle Control | 0 | None | 0.2 ± 0.1 | 15.3 ± 2.1 | 5.6 ± 1.2 |
| This compound | 10 | None | 3.5 ± 0.4 | 45.8 ± 5.3 | 88.2 ± 9.7 |
| This compound + Celecoxib | 10 | 20 mg/kg/day (oral) | 1.8 ± 0.3 | 25.1 ± 3.5 | 35.4 ± 4.1 |
| This compound + Urea Cream | 10 | 10% (topical, b.i.d.) | 2.1 ± 0.4 | 30.7 ± 4.0 | 42.1 ± 5.3 |
*p < 0.05 compared to the this compound alone group. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Induction of this compound-Induced HFSR in a Nude Mouse Model
-
Animal Model: Use 6-8 week old male BALB/c nude mice.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg/day) for 14-21 consecutive days.
-
HFSR Assessment:
-
Visually inspect the footpads daily and grade the severity of HFSR using a scale of 0-4 (0 = normal; 1 = slight erythema; 2 = moderate erythema and edema; 3 = severe erythema, edema, and desquamation; 4 = ulceration and necrosis).
-
At the end of the study, euthanize the mice and collect the footpad skin for histopathological and immunohistochemical analysis.
-
-
Histopathology: Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness and quantify inflammatory cell infiltration.
Protocol 2: Evaluation of Celecoxib for the Mitigation of this compound-Induced HFSR
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + Celecoxib
-
-
Drug Administration:
-
Induce HFSR as described in Protocol 1.
-
For Group 3, administer Celecoxib (e.g., 20 mg/kg/day) orally one hour before this compound administration.
-
-
Data Collection and Analysis:
-
Monitor and score HFSR severity daily.
-
At the end of the study, perform histopathological and immunohistochemical analysis of the footpad skin.
-
Statistically compare the HFSR scores, epidermal thickness, and inflammatory markers between the groups.
-
Protocol 3: Evaluation of Topical Urea Cream for the Mitigation of this compound-Induced HFSR
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + Topical Urea Cream
-
-
Drug Administration:
-
Induce HFSR as described in Protocol 1.
-
For Group 3, apply a thin layer of 10% urea cream to the footpads twice daily, starting from the first day of this compound treatment.
-
-
Data Collection and Analysis:
-
Monitor and score HFSR severity daily.
-
At the end of the study, perform histopathological and immunohistochemical analysis of the footpad skin.
-
Statistically compare the relevant parameters between the groups.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced HFSR and the intervention point for Celecoxib.
Caption: General experimental workflow for studying the mitigation of this compound-induced HFSR in an animal model.
References
- 1. Discrimination of hand-foot skin reaction caused by tyrosine kinase inhibitors based on direct keratinocyte toxicity and vascular endothelial growth factor receptor-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic strategies for hand-foot syndrome/skin reaction associated with systemic cancer treatment: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anlotinib vs. Sunitinib: A Comparative Analysis of Efficacy in Preclinical Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of anlotinib and sunitinib, two multi-kinase inhibitors used in the treatment of renal cell carcinoma (RCC). The following sections present available experimental data from in vitro and in vivo models, outline experimental methodologies, and visualize key signaling pathways.
Executive Summary
This compound and sunitinib are both potent inhibitors of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Preclinical data suggests that this compound may exhibit more potent anti-angiogenic activity compared to sunitinib. While direct head-to-head comparisons in identical renal cell carcinoma models are limited, this guide consolidates available data to facilitate an objective assessment.
Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity and Cell Proliferation
The following tables summarize the inhibitory concentrations (IC50) of this compound and sunitinib against key kinases and various cancer cell lines.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Fold Difference (approx.) | Reference |
| VEGFR2 | 0.2 | 4 (estimated) | 20x more potent | [1] |
| Cell Line | Cancer Type | This compound IC50 (µM) | Sunitinib IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | Not Available | 4.6 | [2] |
| ACHN | Renal Cell Carcinoma | Not Available | 1.9 | [2] |
| Caki-1 | Renal Cell Carcinoma | Not Available | 2.8 | [2] |
| NC-65 | Renal Cell Carcinoma | Not Available | >10 | [3] |
| HUVEC (VEGF-stimulated) | Endothelial | 0.0002 | 0.0185 | [4] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Drug and Dosage | Tumor Growth Inhibition | Reference |
| Renca (murine RCC) | This compound (3 mg/kg) | 39% | [5] |
| Renca (murine RCC) | This compound (6 mg/kg) | 52% | [5] |
| SW620 (human colon) | This compound (3 mg/kg) | 83% (comparable to Sunitinib at 50 mg/kg) | [4] |
| SW620 (human colon) | Sunitinib (50 mg/kg) | Comparable to this compound at 3 mg/kg | [4] |
Experimental Protocols
Cell Viability and Proliferation Assays (MTT/WST Assay)
-
Cell Culture: Human renal cell carcinoma cell lines (e.g., 786-O, ACHN, Caki-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or sunitinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT/WST Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well and incubated for a few hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.[2][3]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human renal cell carcinoma cells (e.g., 786-O) or murine RCC cells (e.g., Renca) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[5][6]
-
Treatment Initiation: When the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound or sunitinib is administered orally at specified doses and schedules. The control group receives a vehicle.[4][5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).[4]
Angiogenesis Assays (Tube Formation, Wound Healing, CAM Assay)
-
Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate. The cells are then treated with different concentrations of this compound or sunitinib in the presence of a pro-angiogenic factor like VEGF. After incubation, the formation of capillary-like structures (tubes) is observed and quantified under a microscope.[7]
-
Wound Healing Assay: A confluent monolayer of endothelial cells is "wounded" by scratching with a pipette tip. The cells are then treated with the test compounds. The rate of cell migration to close the wound is monitored and measured over time.[7]
-
Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated for several days. A small window is made in the shell to expose the CAM. A filter paper disc saturated with the test compound is placed on the CAM. After further incubation, the effect on blood vessel formation is observed and quantified.[7]
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound and Sunitinib Signaling Pathways.
Caption: Preclinical Experimental Workflow.
Discussion
Both this compound and sunitinib demonstrate significant anti-tumor activity in preclinical models of cancer, including renal cell carcinoma. Their primary mechanism of action involves the inhibition of key receptor tyrosine kinases, leading to a reduction in angiogenesis and tumor cell proliferation.
Available data suggests that this compound may have a more potent inhibitory effect on VEGFR2, a critical mediator of angiogenesis, as compared to sunitinib.[1] This is further supported by in vitro angiogenesis assays where this compound showed superior activity.[7] In a colon cancer xenograft model, this compound achieved comparable tumor growth inhibition to sunitinib at a significantly lower dose, and also demonstrated a greater reduction in microvessel density.[4]
Conclusion
This compound and sunitinib are both effective multi-kinase inhibitors with proven anti-tumor activities. The preclinical evidence suggests that this compound may possess a more potent anti-angiogenic profile than sunitinib. Further head-to-head studies in relevant RCC models are warranted to definitively establish their comparative efficacy and to better understand the nuances of their mechanisms of action in this specific malignancy. This information will be crucial for guiding future clinical trial design and optimizing therapeutic strategies for patients with renal cell carcinoma.
References
- 1. This compound for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Eicosanoids Metabolomics Profile in a Mouse Model of Renal Cell Carcinoma: Predicting the Antitumor Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lnskaxh.com [lnskaxh.com]
Validating Biomarkers for Anlotinib Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying robust predictive biomarkers is critical for optimizing patient selection and improving therapeutic outcomes of Anlotinib, a multi-targeted receptor tyrosine kinase inhibitor. This guide provides a comparative overview of promising biomarkers for predicting this compound response, supported by experimental data and detailed methodologies.
This compound has demonstrated efficacy in various solid tumors by targeting key signaling pathways involved in angiogenesis and tumor progression, including VEGFR, PDGFR, FGFR, and c-Kit.[1][2] However, patient response to this compound can be variable. This variability underscores the need for validated biomarkers to identify patients most likely to benefit from the treatment. This guide summarizes current research on potential predictive biomarkers, including circulating proteins, circulating tumor DNA (ctDNA), and tissue-based markers.
Comparative Analysis of Predictive Biomarkers
The following tables summarize the performance of various biomarkers in predicting response to this compound treatment based on available clinical study data.
Circulating Protein Biomarkers in Non-Small Cell Lung Cancer (NSCLC)
| Biomarker | Method | Patient Cohort | Key Findings | Reference |
| ARHGDIB, FN1, CDH1, KNG1 | Proteomics (LC-MS/MS), ELISA | 28 discovery, 35 validation NSCLC patients | Lower plasma levels of these proteins were associated with better response to this compound. | [3] |
| KLK5, L1CAM | Transcriptome analysis, ELISA | 28 NSCLC patients (ALTER0303 trial) | High serum levels were associated with poor this compound response. | [4] |
| VEGF-A, VEGFR-2 | ELISA | NSCLC patients | Reduced levels of these angiogenesis markers post-treatment were observed in responders, particularly in combination therapy with Osimertinib. | [1][5] |
| CEA, SCC-Ag | ELISA | 68 NSCLC patients | Serum levels were significantly lower in the this compound plus immune checkpoint inhibitor group compared to the control group. | [5] |
Circulating Tumor DNA (ctDNA) and Mutational Burden in NSCLC
| Biomarker | Method | Patient Cohort | Key Findings | Reference |
| ctDNA clearance | Next-Generation Sequencing (NGS) | 378 advanced NSCLC patients with acquired resistance | Higher ctDNA clearance rate was observed in the this compound + Osimertinib group compared to Osimertinib monotherapy, correlating with better outcomes. | [1] |
| Germline + Somatic Mutation Burden (G+S MB) | NGS | 62 discovery, 23 validation NSCLC patients (ALTER0303 study) | Lower G+S MB was associated with longer Progression-Free Survival (PFS) and Overall Survival (OS). | [6] |
| Tumor Mutation Index (TMI) | NGS | 62 discovery, 23 validation NSCLC patients (ALTER0303 study) | A lower TMI was predictive of a better response to this compound. | [6][7] |
| IDH1 exon 4 mutation | NGS | 62 discovery, 23 validation NSCLC patients (ALTER0303 study) | Identified as an unfavorable factor for this compound therapy. | [6] |
Tissue-Based Biomarkers
| Biomarker | Method | Patient Cohort | Indication | Key Findings | Reference |
| FGFR3-TACC3 fusion | Not specified | 1 patient | Recurrent Glioblastoma | Patient with this fusion showed an exceptional response to this compound. | [8][9] |
| FGFR3 amplification | Not specified | 1 patient | Advanced Primary Pulmonary Lymphoepithelioma-Like Carcinoma | This compound reversed Nivolumab resistance in a patient with FGFR3 amplification. | [10] |
| PD-L1 Expression | Immunohistochemistry (IHC) | 40 SCLC patients | Small-Cell Lung Cancer | No significant difference in efficacy was observed based on PD-L1 expression in combination therapy with PD-1/PD-L1 inhibitors. | [11] |
| Tumor Mutational Burden (TMB) | Not specified | 2 STS patients | Soft-Tissue Sarcomas | High TMB was suggested as a potential predictive biomarker for this compound combined with immunotherapy. | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanistic basis of these biomarkers, it is crucial to visualize the signaling pathways targeted by this compound and the workflows for biomarker validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker studies. Below are summarized protocols for key experimental techniques used in the cited research.
Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating Proteins (e.g., VEGF-A)
-
Principle: A solid-phase sandwich ELISA to measure the concentration of the target protein in plasma or serum.
-
Sample Preparation: Collect venous blood in EDTA tubes and centrifuge to separate plasma. Store at -80°C until use.[13]
-
Assay Procedure:
-
Coat a 96-well microplate with a capture antibody specific to the target protein.
-
Wash the plate to remove unbound antibody.
-
Add patient plasma/serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound sample components.
-
Add a biotin-conjugated detection antibody specific to a different epitope on the target protein and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of bound protein.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[13][14][15][16]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the target protein in the patient samples.
Droplet Digital PCR (ddPCR) for Circulating Tumor DNA (ctDNA) Analysis (e.g., EGFR mutations)
-
Principle: Partitioning of a DNA sample into thousands of nanoliter-sized droplets, followed by PCR amplification in each droplet. This allows for absolute quantification of target DNA molecules.[2][17]
-
Sample Preparation:
-
Collect 10 mL of venous blood in EDTA tubes.
-
Centrifuge within 1 hour to separate plasma.
-
Extract cell-free DNA (cfDNA) from the plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).[17]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the extracted cfDNA, ddPCR supermix, and specific primers and fluorescent probes for the target mutation and wild-type allele.
-
Generate droplets using a droplet generator.
-
Perform PCR amplification on a thermal cycler.
-
Read the droplets on a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.[2][18]
-
-
Data Analysis: The concentration of the mutant and wild-type DNA is calculated based on the fraction of positive droplets using Poisson statistics. The results are often expressed as the number of mutant copies per milliliter of plasma or as a fractional abundance of the mutant allele.[2]
Immunohistochemistry (IHC) for Tissue-Based Markers (e.g., PD-L1)
-
Principle: Using antibodies to detect the presence and localization of specific proteins in tissue sections.
-
Sample Preparation:
-
Fix tumor tissue in formalin and embed in paraffin (FFPE).
-
Cut thin sections (e.g., 3 µm) and mount them on positively charged glass slides.[19]
-
-
Assay Procedure:
-
Deparaffinization and Rehydration: Remove paraffin from the tissue sections and rehydrate them.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., with CC1 solution) to unmask the antigenic sites.[19]
-
Staining: Perform automated staining on a platform like Dako Autostainer Link 48 or VENTANA Benchmark ULTRA.[20][21] This involves:
-
Counterstaining: Stain the nuclei with hematoxylin to provide tissue context.
-
-
Data Analysis and Scoring: A pathologist evaluates the stained slides. For PD-L1 in NSCLC, the Tumor Proportion Score (TPS) is often used, which is the percentage of viable tumor cells showing partial or complete membrane staining.[19][22] The scoring can be categorized (e.g., TPS <1%, 1-49%, ≥50%).[19]
Conclusion
The validation of predictive biomarkers for this compound response is a rapidly evolving field. Current evidence suggests that a multi-faceted approach, incorporating circulating protein and DNA markers alongside tissue-based analysis, holds the most promise for personalizing this compound therapy. While several promising candidates have been identified, particularly in NSCLC, further large-scale, prospective validation studies are required to establish their clinical utility. The standardized experimental protocols outlined in this guide provide a framework for researchers to conduct such validation studies, ultimately aiming to improve patient outcomes with this compound treatment.
References
- 1. A predictive model for this compound-osimertinib efficacy in advanced non-small cell lung cancer with acquired resistance: circulating tumor DNA and angiogenesis markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening this compound responders via blood-based proteomics in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Transcriptome Analysis Reveals KLK5 and L1CAM Predict Response to this compound in NSCLC at 3rd Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy of Antithis compound Combined with Immune Checkpoint Inhibitors in the Treatment of Advanced Non-Small-Cell Lung Cancer and Its Effect on Serum VEGF, CEA, and SCC-Ag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating DNA‐Based Sequencing Guided this compound Therapy in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Therapy with this compound for a Patient with an Oncogenic FGFR3‐TACC3 Fusion and Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Therapy with this compound for a Patient with an Oncogenic FGFR3-TACC3 Fusion and Recurrent Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Case Report: this compound Reverses Nivolumab Resistance in Advanced Primary Pulmonary Lymphoepithelioma-Like Carcinoma With FGFR3 Gene Amplification [frontiersin.org]
- 11. Efficacy and safety of this compound combined with PD‐1/PD‐L1 inhibitors as second‐line and subsequent therapy in advanced small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Case Report: Two Cases of Soft-Tissue Sarcomas: High TMB as a Potential Predictive Biomarker for this compound Combined With Toripalimab Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Vascular endothelial growth factor (VEGF) Elisa Kit – AFG Scientific [afgsci.com]
- 14. novamedline.com [novamedline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. The detection of primary and secondary EGFR mutations using droplet digital PCR in patients with nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcp.bmj.com [jcp.bmj.com]
- 20. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - Jotatsu - Journal of Thoracic Disease [jtd.amegroups.org]
- 21. scispace.com [scispace.com]
- 22. Current PD-L1 immunohistochemistry for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Anlotinib and Sorafenib: A Head-to-Head In Vitro Comparison for Cancer Research
In the landscape of targeted cancer therapies, both Anlotinib and Sorafenib have emerged as significant multi-kinase inhibitors. While they share the commonality of targeting vascular endothelial growth factor receptors (VEGFRs), their broader kinase inhibition profiles and resultant cellular effects present distinct characteristics. This guide provides a detailed in vitro comparison of this compound and Sorafenib, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by experimental data.
Quantitative Performance Comparison
The in vitro efficacy of this compound and Sorafenib has been evaluated across various parameters, including kinase inhibition, anti-proliferative activity in different cell lines, and impact on endothelial cell functions crucial for angiogenesis. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Target/Cell Line | This compound IC50 | Sorafenib IC50 | Reference(s) |
| Kinase Inhibition | VEGFR2 | 0.2 nM | 90 nM | [1] |
| VEGFR3 | 0.7 nM | 20 nM | [1] | |
| Cell Proliferation | HUVEC (VEGF-stimulated) | 0.0002 µM | 0.195 µM | [2] |
| PC-9 (Lung Cancer) | 8.06 ± 1.2 µM | - | [3] | |
| HCC827 (Lung Cancer) | 7.39 ± 0.81 µM | - | [3] | |
| Fadu (Hypopharyngeal Cancer) | ~5-10 µM (Significant inhibition) | - | [4][5] | |
| Cal-27 (Oral Cancer) | Significant inhibition | - | [6] | |
| SCC-25 (Oral Cancer) | Significant inhibition | - | [6] | |
| PLC/PRF/5 (Hepatocellular Carcinoma) | - | Significant inhibition | [7][8][9] | |
| HepG2 (Hepatocellular Carcinoma) | - | Significant inhibition | [7][8][9] | |
| Cell Migration | EA.hy926 (VEGF-induced) | 43.46% inhibition (at 1 µM) | 9.88% inhibition (at 1 µM) | [10] |
Note: A direct comparison of IC50 values for cancer cell proliferation is challenging due to variations in experimental conditions across different studies. The data presented is compiled from multiple sources and should be interpreted with this consideration.
Mechanism of Action: A Deeper Dive
This compound and Sorafenib exert their anti-tumor effects through the modulation of key cellular processes, primarily by inducing cell cycle arrest and apoptosis.
This compound:
-
Cell Cycle Arrest: this compound has been demonstrated to induce G2/M phase arrest in various cancer cell lines, including ovarian, oral squamous, and hypopharyngeal carcinoma cells.[6][11] This is often associated with the upregulation of cell cycle inhibitors like p21.
-
Apoptosis: The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 in cell lines from lung and breast cancer.[3]
Sorafenib:
-
Cell Cycle Arrest: Sorafenib has been shown to induce a G1 phase arrest in hepatocellular carcinoma cells. This effect is linked to the downregulation of key cell cycle progression proteins, including Cyclin D1 and c-Myc.
-
Apoptosis: Sorafenib also induces apoptosis in cancer cells.[7] Its pro-apoptotic effects are mediated, in part, by the downregulation of the anti-apoptotic protein Mcl-1.[7]
Signaling Pathway Inhibition
The differential targeting of kinase families by this compound and Sorafenib leads to the inhibition of distinct, as well as overlapping, signaling pathways.
This compound is a potent inhibitor of VEGFR, PDGFR, and Fibroblast Growth Factor Receptor (FGFR). Its action on these receptor tyrosine kinases (RTKs) blocks downstream signaling cascades, including the ERK pathway, thereby inhibiting angiogenesis and tumor cell proliferation.[3][10][12]
This compound Signaling Pathway
Sorafenib, on the other hand, targets VEGFR and PDGFR, but also uniquely inhibits the Raf/MEK/ERK signaling pathway at the level of Raf kinase.[7][8][9][13] This dual action on both receptor tyrosine kinases and a key intracellular signaling cascade contributes to its anti-angiogenic and anti-proliferative effects.[7]
Sorafenib Signaling Pathway
Experimental Workflow Overview
The in vitro evaluation of this compound and Sorafenib typically follows a standardized workflow to assess their impact on cancer cells and endothelial cells.
General Experimental Workflow
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and Sorafenib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Sorafenib stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and Sorafenib in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound and Sorafenib on cell migration.
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cells
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound and Sorafenib
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or Sorafenib. A vehicle control should be included.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure or migration rate to compare the effects of the drugs.
Tube Formation Assay
Objective: To evaluate the effect of this compound and Sorafenib on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well plate
-
Matrigel or other basement membrane extract
-
This compound and Sorafenib
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or Sorafenib.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 6. This compound as a promising inhibitor on tumor growth of oral squamous cell carcinoma through cell apoptosis and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. login.medscape.com [login.medscape.com]
- 9. [PDF] Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. | Semantic Scholar [semanticscholar.org]
- 10. lnskaxh.com [lnskaxh.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Anlotinib and Other VEGFR Inhibitors
A deep dive into the cross-resistance patterns between Anlotinib and other Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors reveals a landscape of complex biological mechanisms and potential therapeutic opportunities for researchers, scientists, and drug development professionals. While complete cross-resistance is not consistently observed, the efficacy of this compound in the face of resistance to other VEGFR inhibitors, such as Sunitinib and Sorafenib, appears to be influenced by its broader target profile, particularly its activity against Fibroblast Growth Factor Receptors (FGFR).
This compound is a multi-target tyrosine kinase inhibitor (TKI) that, in addition to VEGFR, also potently inhibits FGFR, platelet-derived growth factor receptors (PDGFR), and c-Kit. This wider range of action may provide a strategic advantage in overcoming resistance mechanisms that develop during treatment with more selective VEGFR inhibitors.
Comparative Efficacy in Resistant Settings: Preclinical Insights
To date, direct preclinical studies comparing the half-maximal inhibitory concentration (IC50) of this compound and other VEGFR inhibitors in resistant cancer cell lines are limited. However, the available data on Sunitinib-resistant renal cell carcinoma (RCC) cell lines provide a valuable starting point for understanding these patterns.
For instance, Sunitinib-resistant 786-O renal cell carcinoma cells (786-R) exhibit a significant increase in their IC50 for Sunitinib compared to their parental, sensitive counterparts (786-P).
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Resistance |
| 786-O | Sunitinib | 5.2 µM[1] | 22.6 µM[1] | ~4.3 |
Table 1: Comparative IC50 values of Sunitinib in sensitive and resistant 786-O renal cell carcinoma cell lines.
While specific IC50 values for this compound in Sunitinib-resistant 786-O cells are not yet published, clinical evidence suggests a lack of complete cross-resistance. A phase II clinical trial demonstrated that patients with metastatic renal cell carcinoma who had progressed on prior VEGFR-TKI therapy (including Sunitinib or Sorafenib) achieved a median progression-free survival of 8.5 months when treated with this compound. This clinical benefit in a resistant population points towards distinct mechanisms of action and resistance.
Experimental Protocols
A fundamental aspect of studying drug resistance is the generation of resistant cell lines and the subsequent evaluation of drug efficacy.
Generation of Sunitinib-Resistant Renal Cell Carcinoma (786-O) Cell Line
This protocol outlines the establishment of a Sunitinib-resistant 786-O human renal cell carcinoma cell line through continuous exposure to escalating drug concentrations.
Materials:
-
786-O parental cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Sunitinib malate
-
37°C, 5% CO2 incubator
-
Standard cell culture equipment
Procedure:
-
Initial Seeding: Culture the parental 786-O cells in the complete medium.
-
Initial Sunitinib Exposure: Once the cells reach 70-80% confluency, introduce Sunitinib at a low concentration (e.g., close to the IC20).
-
Dose Escalation: Gradually increase the concentration of Sunitinib in the culture medium as the cells adapt and resume proliferation. This is typically done in a stepwise manner over several months.
-
Maintenance of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of Sunitinib (e.g., 10 µM) compared to the parental line, the resistant cell line (786-R) is established. The resistant cells should be continuously cultured in the presence of the maintenance concentration of Sunitinib to retain their resistance phenotype.[1]
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in response to drug treatment.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound, Sunitinib, Sorafenib (or other VEGFR inhibitors)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2][3][4]
-
Drug Treatment: Add 10 µL of various concentrations of the VEGFR inhibitors to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[2][3][4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][3][4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[2][3][4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][3][4]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software.
Signaling Pathways and Mechanisms of Resistance
Resistance to VEGFR inhibitors like Sunitinib can arise from the activation of alternative signaling pathways that promote angiogenesis and tumor cell survival. One of the key mechanisms implicated in Sunitinib resistance is the upregulation of the FGF/FGFR signaling axis.
This compound's ability to inhibit FGFR in addition to VEGFR may be crucial in overcoming this resistance mechanism. By blocking FGFR1 phosphorylation, this compound can inhibit the downstream activation of the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5]
Figure 1: Simplified signaling pathways in Sunitinib-sensitive vs. -resistant cells.
The diagram above illustrates a potential mechanism of Sunitinib resistance and how this compound may overcome it. In Sunitinib-sensitive cells, Sunitinib effectively blocks VEGFR signaling. In resistant cells, the upregulation of the FGF/FGFR pathway can bypass the VEGFR blockade and continue to drive tumor progression. This compound, by inhibiting both VEGFR and FGFR, can potentially shut down both of these critical pathways.
Figure 2: Experimental workflow for determining cross-resistance patterns.
This workflow outlines the key steps in experimentally assessing the cross-resistance between this compound and other VEGFR inhibitors. The process begins with the generation of a resistant cell line, followed by parallel testing of the parental and resistant lines against a panel of inhibitors to determine and compare their respective IC50 values.
References
- 1. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. ptglab.com [ptglab.com]
- 5. This compound can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: Anlotinib's Potentiation of Chemotherapy in Cancer Treatment
A comprehensive analysis of preclinical and clinical data reveals a significant synergistic effect when Anlotinib, a multi-targeting tyrosine kinase inhibitor, is combined with traditional chemotherapy regimens. This combination has demonstrated improved anti-tumor efficacy across various cancer types, most notably in non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC). This guide provides an in-depth comparison of this compound combination therapies against chemotherapy alone, supported by experimental data, detailed protocols, and mechanistic insights.
This compound exerts its anti-tumor activity by targeting multiple signaling pathways involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit.[1][2] When combined with cytotoxic chemotherapy, this compound appears to enhance the therapeutic effect through complementary mechanisms, leading to improved patient outcomes such as prolonged progression-free survival (PFS) and overall survival (OS), as well as higher objective response rates (ORR) and disease control rates (DCR).[3][4]
Comparative Efficacy of this compound-Chemotherapy Combinations
Clinical trials have consistently demonstrated the superiority of combining this compound with chemotherapy over chemotherapy monotherapy. The following tables summarize the key efficacy data from pivotal studies in NSCLC and SCLC.
Table 1: this compound with Docetaxel in Advanced NSCLC
| Efficacy Endpoint | This compound + Docetaxel | Docetaxel Monotherapy | Hazard Ratio (HR) / p-value | Citation(s) |
| Median PFS | 5.39 months | 2.56 months | HR: 0.36; p = 0.0002 | [4][5][6] |
| Objective Response Rate (ORR) | 26.32% | 6.45% | - | [4][5] |
| Disease Control Rate (DCR) | 84.21% | 51.61% | - | [4] |
| Median OS | 16.82 months | 9.86 months | HR: 0.89 | [4][5] |
Table 2: this compound with Etoposide and Platinum-based Chemotherapy in SCLC
| Efficacy Endpoint | This compound + Etoposide + Cisplatin/Carboplatin | Historical Control (Chemotherapy alone) | Citation(s) |
| Median PFS | 9.61 - 10.3 months | Varies by study | [7][8] |
| Objective Response Rate (ORR) | 77.78% - 90% | Varies by study | [7][8] |
| Disease Control Rate (DCR) | 96.30% - 100% | Varies by study | [7][8] |
| Median OS | 17.1 months | Varies by study | [7] |
Mechanisms of Synergistic Action: A Look at the Signaling Pathways
Preclinical studies have begun to elucidate the molecular mechanisms underlying the synergistic effects of this compound and chemotherapy. The combination appears to disrupt multiple cancer-driving pathways more effectively than either agent alone.
One key mechanism involves the inhibition of the Src/AKT signaling pathway.[9] this compound, by blocking upstream receptor tyrosine kinases, can dampen the activity of this crucial survival pathway, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy.
Furthermore, in combination with platinum-based agents like cisplatin, this compound has been shown to suppress the NOTCH2 signaling pathway. This pathway is implicated in cancer stemness, and its inhibition by this compound may sensitize cancer cells to the cytotoxic effects of cisplatin.
Experimental Protocols
The validation of this compound's synergistic effects relies on a variety of in vitro and in vivo experimental models. Below are summaries of key experimental protocols.
In Vitro Assays
-
Cell Viability Assay (CCK-8/MTT):
-
Objective: To assess the dose-dependent cytotoxic effects of this compound, chemotherapy, and their combination.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the drugs for 24-72 hours. Cell viability is measured using a colorimetric assay (CCK-8 or MTT) that quantifies metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated. A synergistic effect is determined if the combination index (CI) is less than 1.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Method: Cells are treated with the drugs for a specified period, then stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells). The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Colony Formation Assay:
-
Objective: To evaluate the long-term effect of the drugs on the proliferative capacity of single cells.
-
Method: A low density of cells is seeded in 6-well plates and treated with the drugs. After 1-2 weeks, the resulting colonies are fixed, stained with crystal violet, and counted.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Logical Framework for Validating Synergistic Effects
The determination of a synergistic interaction between this compound and chemotherapy follows a structured logical progression, from in vitro observations to in vivo validation and finally to clinical confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Ovarian Cancer and Enhances Cisplatinum Sensitivity via Suppressing NOTCH2 Expression and Stemness | Anticancer Research [ar.iiarjournals.org]
- 4. This compound in combination with docetaxel for advanced nonsmall cell lung cancer after failure of platinum-based treatment: A phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Preclinical characterization of this compound, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cureasps.org [cureasps.org]
- 9. Clinical Application of this compound Combined with Docetaxel: Safe and Effective Treatment for Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Validation for Predicting Anlotinib Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Anlotinib, a multi-target tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy across a range of solid tumors by simultaneously targeting key signaling pathways involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit.[1][2] However, patient response to this compound can be heterogeneous. This guide provides a comparative overview of validated and investigational biomarkers for predicting clinical outcomes with this compound treatment, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers: A Comparative Analysis
The landscape of predictive biomarkers for this compound therapy is expanding, with evidence supporting the use of genetic markers, clinical indicators, and blood-based inflammatory markers. The following tables summarize the quantitative data for the most prominent biomarkers in predicting progression-free survival (PFS) and overall survival (OS) in patients treated with this compound.
Table 1: Performance of Genetic and Clinical Biomarkers in Non-Small Cell Lung Cancer (NSCLC)
| Biomarker | Cancer Type | Patient Population | Predictive Performance Metric | Value | Citation(s) |
| EGFR Mutation | NSCLC | Third-line or further | PFS (this compound vs. Placebo) | 5.6 vs. 0.8 months (HR: 0.21) | [3] |
| OS (this compound vs. Placebo) | 10.7 vs. 6.3 months (HR: 0.59) | [3] | |||
| NSCLC (EGFR-TKI resistant) | Combination w/ EGFR-TKI | Objective Response Rate (ORR) | 20.8% | [4] | |
| Disease Control Rate (DCR) | 95.8% | [4] | |||
| Median PFS | 11.53 months | [4] | |||
| Treatment-Induced Hypertension | Squamous Cell NSCLC | Third-line | Median PFS (Hypertension vs. No Hypertension) | 7.2 vs. 3.2 months (HR: 0.4) | [5][6] |
| Median OS (Hypertension vs. No Hypertension) | 13.9 vs. 6.3 months (HR: 0.6) | [6] |
Table 2: Performance of Blood-Based Biomarkers in NSCLC
| Biomarker | Cancer Type | Patient Population | Predictive Performance Metric | Value | Citation(s) |
| High Pre-treatment Platelet-to-Lymphocyte Ratio (PLR >205.63) | NSCLC | Third-line or further | Association with poor PFS/OS | Independent predictor | [7][8][9] |
| Elevated Post-treatment Neutrophil-to-Lymphocyte Ratio (NLR) | NSCLC | Third-line or further | Association with poor PFS/OS | Independent predictor | [7][8][9] |
| Low Germline + Somatic Mutation Burden (ctDNA) | NSCLC | Third-line | PFS (Low vs. High Burden) | 210 vs. 127 days | [10] |
| OS (Low vs. High Burden) | 505 vs. 282 days | [10] |
Table 3: Performance of Biomarkers in Other Solid Tumors
| Biomarker | Cancer Type | Patient Population | Predictive Performance Metric | Value | Citation(s) |
| Treatment-Induced Hypertension | Esophageal Squamous Cell Carcinoma (ESCC) | Recurrent or Metastatic | Median PFS (Hypertension vs. No Hypertension) | 3.65 vs. 2.30 months (HR: 0.56) | [11] |
| Median OS (Hypertension vs. No Hypertension) | 8.71 vs. 4.14 months (HR: 0.47) | [11] | |||
| ctDNA Clearance (MSAF=0) | Metastatic Colorectal Cancer (mCRC) | First-line combination | Median PFS (ctDNA negative vs. positive) | 14.52 vs. 9.17 months | [9] |
Signaling Pathways and Biomarker Interactions
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases. The following diagrams illustrate these pathways and the points at which predictive biomarkers may play a role.
Caption: this compound's multi-target mechanism of action.
Experimental Workflows and Protocols
The validation of these biomarkers requires rigorous and standardized experimental procedures. Below are detailed workflows and protocols for the key biomarker analyses.
EGFR Mutation Analysis
-
Objective: To detect activating or resistance mutations in the Epidermal Growth Factor Receptor gene.
-
Methodology:
-
Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma for circulating tumor DNA (ctDNA) analysis.
-
DNA Extraction: Use of commercially available kits optimized for FFPE tissue or cfDNA.
-
Analysis:
-
Real-Time PCR (qPCR): For known hotspot mutations (e.g., exon 19 deletions, L858R).
-
Next-Generation Sequencing (NGS): For broader mutation profiling, especially when analyzing ctDNA or seeking to identify less common mutations. Targeted gene panels covering key exons of EGFR are typically used.[12]
-
-
Caption: Workflow for EGFR mutation analysis.
Treatment-Induced Hypertension Monitoring
-
Objective: To identify the development of hypertension as a clinical biomarker of this compound efficacy.
-
Methodology:
-
Baseline Measurement: Blood pressure should be measured and documented before initiating this compound treatment.
-
Monitoring Schedule: Regular blood pressure monitoring is crucial, especially during the first cycle of treatment. Clinical trial protocols often specify monitoring at each visit.[13]
-
Diagnosis: Hypertension is typically defined according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management: If hypertension develops, appropriate anti-hypertensive medication should be administered to manage the side effect without necessarily discontinuing this compound.
-
Inflammatory Marker Analysis (NLR/PLR)
-
Objective: To assess the systemic inflammatory state as a prognostic indicator.
-
Methodology:
-
Sample Collection: Peripheral blood samples are collected in EDTA tubes.
-
Timing: Pre-treatment samples are typically collected within two weeks before starting this compound. Post-treatment samples are often collected 2-4 weeks after treatment initiation.[7][8]
-
Analysis: A complete blood count (CBC) with differential is performed using a standard automated hematology analyzer.
-
Calculation:
-
NLR: Absolute neutrophil count / Absolute lymphocyte count.
-
PLR: Absolute platelet count / Absolute lymphocyte count.
-
-
Caption: Logical relationship of biomarkers to clinical outcome.
Circulating Tumor DNA (ctDNA) Analysis
-
Objective: To non-invasively monitor tumor dynamics and predict treatment response.
-
Methodology:
-
Sample Collection: Peripheral blood is collected in specialized tubes that preserve cell-free DNA.
-
Plasma Isolation: Plasma is separated from whole blood by centrifugation.
-
cfDNA Extraction: Cell-free DNA is extracted from plasma using dedicated kits.[14]
-
Library Preparation and Sequencing: Libraries are prepared using targeted gene panels (e.g., covering 168 cancer-related genes) and sequenced using NGS platforms.[12][14]
-
Bioinformatic Analysis: Sequencing data is analyzed to identify somatic mutations and calculate metrics like the maximum somatic allele frequency (MSAF) or tumor mutation index (TMI).[9][15]
-
Comparison with Alternatives
While the aforementioned biomarkers show promise for predicting this compound response, it is important to consider them in the context of standard clinical assessments and other potential markers.
-
RECIST Criteria: The Response Evaluation Criteria in Solid Tumors remains the gold standard for objectively assessing tumor response to treatment. Biomarkers serve as predictive and prognostic tools that complement, rather than replace, imaging-based assessments.
-
Other Angiogenesis Inhibitors: The predictive value of biomarkers like hypertension has also been observed with other anti-angiogenic TKIs, suggesting a class effect. However, the specific quantitative correlations may differ between drugs.
-
Immunotherapy Biomarkers: For patients receiving this compound in combination with immune checkpoint inhibitors, PD-L1 expression and tumor mutational burden (TMB) are established predictive biomarkers for the immunotherapy component. The interplay between these markers and this compound-specific biomarkers is an area of active research.
Future Directions
The field of predictive biomarkers for this compound is rapidly evolving. Future research will likely focus on:
-
Multi-marker Panels: Integrating genetic, clinical, and inflammatory markers into a single predictive model may offer superior accuracy compared to individual biomarkers.
-
Liquid Biopsy Refinement: Advances in ctDNA analysis, including the assessment of methylation patterns and fragmentomics, may provide deeper insights into treatment response and resistance.
-
Radiomics: The use of advanced imaging analysis to extract quantitative features from medical images is an emerging area that could yield novel predictive biomarkers.
This guide provides a snapshot of the current state of biomarker validation for this compound. As more data from clinical trials and real-world studies become available, the strategies for personalizing this compound therapy will continue to be refined.
References
- 1. This compound: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II trial of this compound plus EGFR-TKIs in advanced non-small cell lung cancer with gradual, oligo, or potential progression after EGFR-TKIs treatment (CTONG-1803/ALTER-L001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 6. researchgate.net [researchgate.net]
- 7. Neutrophil-to-Lymphocyte Ratio, Platelet-to-Lymphocyte Ratio, and Their Variations as a Basis for a Prediction Model in Advanced NSCLC Patients Receiving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation‐based prognostic scoring system for predicting the prognosis of advanced small cell lung cancer patients receiving this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil-to-Lymphocyte Ratio, Platelet-to-Lymphocyte Ratio, and Their Variations as a Basis for a Prediction Model in Advanced NSCLC Patients Receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical and clinical validation of a NGS panel in detecting targetable variants from ctDNA of metastatic NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Circulating DNA‐Based Sequencing Guided this compound Therapy in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circulating DNA-Based Sequencing Guided this compound Therapy in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Anlotinib vs placebo controlled trial design considerations
Anlotinib vs. Placebo: A Guide to Controlled Trial Design Considerations
For researchers, scientists, and drug development professionals, understanding the design of placebo-controlled trials for targeted therapies like this compound is crucial for evaluating efficacy and safety. This compound is an oral multi-target tyrosine kinase inhibitor (TKI) that has demonstrated anti-tumor activity by inhibiting angiogenesis and tumor cell proliferation.[1][2][3] This guide provides an objective comparison of this compound's performance against placebo, supported by data from key clinical trials, and outlines important considerations in trial design.
Mechanism of Action: Targeting Multiple Pathways
This compound's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs). These include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][3][4][5] By blocking these pathways, this compound disrupts downstream signaling cascades such as PI3K/AKT and RAS/MAPK, which are critical for tumor growth, angiogenesis, and metastasis.[4][5] This multi-targeted approach is a key consideration in trial design, as it suggests potential efficacy across a range of solid tumors.
Placebo-Controlled Trial Design: A Framework
Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new cancer therapies. The design of such trials for this compound typically involves several key stages, from patient screening and randomization to treatment and follow-up.
Experimental Protocols in this compound Trials
The methodologies employed in this compound clinical trials are critical for ensuring the validity and reproducibility of the results. Below are key components of the experimental protocols from notable placebo-controlled studies.
Patient Population
-
Inclusion Criteria : Patients typically have a confirmed histological diagnosis of a specific advanced or metastatic solid tumor (e.g., non-small cell lung cancer, soft tissue sarcoma) and have often failed at least one prior line of systemic therapy.[6][7][8][9] Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) is also a common requirement.[9]
-
Exclusion Criteria : Common exclusion criteria include prior treatment with angiogenesis inhibitors, significant comorbidities, and brain metastases.[9] For trials in specific cancer types like NSCLC, patients with EGFR or ALK mutations must have failed relevant targeted therapies.[6][7]
Dosage and Administration
-
This compound : The standard dosage is typically 12 mg orally, once daily, for 14 consecutive days, followed by a 7-day break, constituting a 21-day cycle.[6][7][10][11][12]
-
Placebo : A matching placebo is administered on the same schedule to maintain blinding.[6][7][8][9][11][12]
Endpoints
-
Primary Endpoint : Overall Survival (OS) or Progression-Free Survival (PFS) are the most common primary endpoints.[6][7][8][9][10][13]
-
Secondary Endpoints : These often include Objective Response Rate (ORR), Disease Control Rate (DCR), quality of life, and safety.[6][7][13]
Quantitative Data Presentation: this compound vs. Placebo
The following tables summarize the quantitative outcomes from key randomized controlled trials comparing this compound to placebo across different cancer types.
Non-Small Cell Lung Cancer (NSCLC) - ALTER 0303 Trial
The ALTER 0303 trial was a phase III study evaluating this compound as a third-line or further treatment for advanced NSCLC.[6][7][13]
| Endpoint | This compound (n=296) | Placebo (n=143) | Hazard Ratio (HR) [95% CI] | p-value |
| Overall Survival (OS) | 9.6 months | 6.3 months | 0.68 [0.54-0.87] | 0.002 |
| Progression-Free Survival (PFS) | 5.4 months | 1.4 months | 0.25 [0.19-0.31] | <0.001 |
| Objective Response Rate (ORR) | 9.18% | 0.7% | - | - |
| Disease Control Rate (DCR) | 80.95% | 37.06% | - | - |
Data sourced from the ALTER 0303 Phase III trial.[13]
A subgroup analysis of the ALTER0303 trial showed that the benefit of this compound in NSCLC was independent of EGFR mutation status.[14]
Small Cell Lung Cancer (SCLC) - Phase II Trial
A randomized, double-blind, placebo-controlled Phase 2 study investigated this compound as a third-line or further treatment for SCLC.[8]
| Endpoint | This compound (n=82) | Placebo (n=38) | Hazard Ratio (HR) [95% CI] | p-value |
| Overall Survival (OS) | 7.3 months | 4.9 months | 0.53 [0.34-0.81] | 0.0029 |
| Progression-Free Survival (PFS) | 4.1 months | 0.7 months | 0.19 [0.12-0.32] | <0.0001 |
Data sourced from a Phase II trial in SCLC.[8]
Soft Tissue Sarcoma (STS) - Phase IIB Trial
A phase IIB randomized, double-blind, placebo-controlled trial (NCT02449343) evaluated this compound in patients with advanced STS after the failure of standard chemotherapy.[4][9]
| Endpoint | This compound (n=158) | Placebo (n=75) | Hazard Ratio (HR) [95% CI] | p-value |
| Progression-Free Survival (PFS) | 6.27 months | 1.47 months | 0.33 | <0.0001 |
| Objective Response Rate (ORR) | 10.13% | 1.33% | - | 0.0145 |
| Disease Control Rate (DCR) | 55.7% | 22.67% | - | <0.0001 |
Data sourced from a Phase IIB trial in STS.[9]
Adjuvant Therapy for Soft-Tissue Sarcomas (STS) - Phase II Trial
A phase II, double-blinded, randomized controlled trial (NCT03951571) assessed this compound as adjuvant therapy for localized high-grade STS after complete resection.[11][12][15]
| Endpoint | This compound (n=44) | Placebo (n=44) | Hazard Ratio (HR) [95% CI] | p-value |
| 2-Year Disease-Free Survival (DFS) Rate | 77% | 58% | 0.47 [0.22-1.00] | 0.0445 |
Data sourced from a Phase II trial of adjuvant this compound in STS.[11][15]
Safety and Tolerability
Across these trials, this compound has demonstrated a manageable safety profile. The most common grade 3 or higher adverse events include hypertension, hyponatremia, and hypertriglyceridemia.[6][9][13] These predictable and manageable side effects are an important consideration in the design of clinical trials, particularly in the context of long-term administration.
Conclusion
The design of placebo-controlled trials for this compound must take into account its multi-targeted mechanism of action, the specific patient population, and appropriate primary and secondary endpoints. The data from numerous randomized controlled trials consistently demonstrate that this compound significantly improves survival outcomes and disease control compared to placebo across various advanced solid tumors, with a manageable safety profile. These findings underscore the importance of well-designed, placebo-controlled studies in establishing the clinical benefit of novel targeted therapies like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Mechanism and Management of Adverse Drug Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. This compound vs placebo as third- or further-line treatment for patients with small cell lung cancer: a randomised, double-blind, placebo-controlled Phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase II study of this compound in 45 patients with relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus Placebo as Adjuvant Therapy for Localized High-Grade Soft-Tissue Sarcomas: A Phase II, Double-Blinded, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non-Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy of this compound as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study - Zhao - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Anlotinib for Laboratory Professionals
This document provides immediate and essential safety and logistical information for the proper handling and disposal of Anlotinib, a potent oral tyrosine kinase inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
I. Core Principles of this compound Disposal
This compound and all materials contaminated with it must be treated as hazardous chemical waste. The fundamental principle is to prevent its release into the environment and to ensure the safety of all personnel. Do not dispose of this compound or its contaminated materials in standard trash or down the drain.[1][2][3]
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Dispose of as hazardous chemical waste.[1] | Must be collected by a licensed hazardous waste disposal company.[4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1] | Ensure the container is robust and leak-proof.[1][3] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[1] | Do not mix with other incompatible waste streams. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated waste from the point of generation to final collection.
Step 1: Segregation of Waste
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, weighing paper, and gloves.[1][5]
Step 2: Containment of Waste
-
Solid Waste: Place all solid this compound waste into a designated, robust, and sealable hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include "this compound" in its contents list.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container securely closed when not in use and clearly label it as "Hazardous Waste" with the chemical contents specified.[1] For partially used liquids in syringes, evacuate the remaining liquid into a container with an absorbent material like kitty litter, dispose of the needle in a sharps container, and the syringe as hazardous waste.[3]
Step 3: Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn. This includes:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves[6]
For spill cleanup, a NIOSH-approved respirator may be necessary.[6]
Step 4: Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves:
-
Wiping surfaces with a suitable solvent (e.g., 70% ethanol).
-
Following with a thorough cleaning agent.
-
Disposing of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[1]
Step 5: Storage and Disposal Request
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] Disposal must be carried out in accordance with local, state, and federal regulations.[6] The preferred method for the final destruction of potent pharmaceutical waste is high-temperature incineration.[2][7][8]
III. Emergency Procedures for Spills
In the event of an this compound spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment, including gloves, safety goggles, a lab coat, and if necessary, a respirator.[6]
-
Contain the Spill: For solid spills, avoid raising dust.[6] For liquid spills, use an inert absorbent material to contain the substance.
-
Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[4][6]
-
Decontaminate the Area: Clean the spill area thoroughly as described in the decontamination section above.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
IV. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. ebusiness.avma.org [ebusiness.avma.org]
- 4. medkoo.com [medkoo.com]
- 5. usbioclean.com [usbioclean.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Anlotinib
For laboratory professionals at the forefront of oncological research, ensuring personal and environmental safety during the handling of potent compounds like Anlotinib is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
This compound, an oral multi-target tyrosine kinase inhibitor, is under investigation for various cancers. While its toxicological properties have not been exhaustively investigated, it is prudent to treat it as a potentially hazardous substance.[1] It may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[1]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on safety data sheets and general best practices for handling cytotoxic or potent compounds.[2][3][4][5]
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Unopened Vials/Packages | Single pair of chemotherapy-tested gloves | Lab coat | Safety glasses | Not generally required |
| Weighing and Preparing Solutions | Double pair of chemotherapy-tested gloves (e.g., nitrile) | Disposable, low-permeability gown with tight-fitting cuffs | Safety goggles and face shield | NIOSH-approved respirator (e.g., N95) if not handled in a containment device |
| Administering to Cell Cultures/Animals | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety glasses | Not required if performed in a biological safety cabinet |
| Handling Waste and Decontamination | Double pair of heavy-duty, chemical-resistant gloves | Disposable, low-permeability gown | Safety goggles and face shield | Not generally required unless generating aerosols |
| Spill Cleanup | Double pair of heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile) | Disposable, low-permeability gown | Safety goggles and face shield | NIOSH-approved respirator (e.g., N95 or higher) |
Note: Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current recommendations.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Emergency Procedures: Accidental Exposure and Spills
Immediate and appropriate action is critical in the event of an emergency.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]
Spill Response:
The following diagram outlines the procedural steps for managing an this compound spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
